KL-11743
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H30N6O3 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
2-[3-[6-ethoxy-4-[4-(1H-pyrazol-4-yl)anilino]quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C30H30N6O3/c1-4-38-25-12-13-27-26(15-25)30(34-23-10-8-20(9-11-23)22-16-31-32-17-22)36-29(35-27)21-6-5-7-24(14-21)39-18-28(37)33-19(2)3/h5-17,19H,4,18H2,1-3H3,(H,31,32)(H,33,37)(H,34,35,36) |
InChI Key |
XKOYTLRGOQTKAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N=C2NC3=CC=C(C=C3)C4=CNN=C4)C5=CC(=CC=C5)OCC(=O)NC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
KL-11743: A Deep Dive into its Mechanism of Action as a Pan-Class I GLUT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of KL-11743, a potent and orally bioavailable small molecule inhibitor of class I glucose transporters (GLUTs). By competitively blocking glucose uptake, this compound initiates a cascade of metabolic and cellular events, demonstrating significant potential in oncology, particularly in tumors with specific metabolic vulnerabilities. This document summarizes key preclinical findings, presents quantitative data in a structured format, and visualizes the intricate signaling and metabolic pathways affected by this compound.
Core Mechanism of Action: Inhibition of Glucose Transport and Metabolic Reprogramming
This compound is a potent, glucose-competitive inhibitor of the class I glucose transporters, which include GLUT1, GLUT2, GLUT3, and GLUT4.[1][2] These transporters are crucial for cellular glucose uptake, a process that is often upregulated in cancer cells to fuel their high metabolic demands—a phenomenon known as the Warburg effect. By binding to these transporters, this compound effectively blocks the entry of glucose into the cell.
This inhibition of glucose uptake triggers a profound metabolic shift. The immediate consequence is the suppression of glycolysis, the primary pathway for glucose metabolism. This leads to a reduction in the production of glycolytic intermediates and end-products, such as lactate.[3][4] A key indicator of this metabolic reprogramming is a rapid collapse in the intracellular pool of NADH (nicotinamide adenine dinucleotide + hydrogen), a critical coenzyme in cellular respiration.[5] Concurrently, there is a notable accumulation of aspartate, suggesting a compensatory shift towards oxidative phosphorylation (OXPHOS) in the mitochondria to maintain cellular energy homeostasis.[5]
This reliance on mitochondrial respiration creates a key vulnerability. The mechanism of this compound is particularly effective in tumors that have a compromised tricarboxylic acid (TCA) cycle or defects in their electron transport chain. In these cancer cells, the inhibition of glycolysis by this compound, combined with their inability to efficiently utilize mitochondrial metabolism, leads to a state of "synthetic lethality," resulting in significant cell death. This has been observed in preclinical models of cancers with mutations in genes like succinate dehydrogenase A (SDHA).
Furthermore, the disruption of glucose metabolism by this compound induces redox and energetic stress within the cell. This is evidenced by an increase in the phosphorylation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1] The resulting energy deficit and oxidative stress contribute to the anti-proliferative and cytotoxic effects of the compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | IC50 (nM) | Cell Line/System | Reference |
| GLUT1 | 115 | TiterGlo assay | [1][2] |
| GLUT2 | 137 | TiterGlo assay | [1][2] |
| GLUT3 | 90 | TiterGlo assay | [1][2] |
| GLUT4 | 68 | Not Specified | [2] |
| Glucose Consumption | 228 | HT-1080 fibrosarcoma | [3][4] |
| Lactate Secretion | 234 | HT-1080 fibrosarcoma | [3][4] |
| 2-Deoxyglucose (2DG) Transport | 87 | HT-1080 fibrosarcoma | [3][4] |
| Glycolytic ATP Production | 127 | Oligomycin-treated HT-1080 | [3][4] |
| Cell Growth (Proliferation) | 677 | HT-1080 fibrosarcoma | [1] |
Table 2: Preclinical Pharmacokinetics of this compound
| Parameter | Value | Species | Route | Reference |
| Oral Bioavailability (F) | 15-30% | Mice and Rats | Oral (p.o.) | [3][4] |
| Half-life (t1/2) | 1.45 - 4.75 h | Mice | Intravenous (i.v.) and Intraperitoneal (i.p.) | [3] |
| Half-life (t1/2) | 2.04 - 5.38 h | Rats | Intravenous (i.v.) and Oral (p.o.) | [3] |
| Time to maximum concentration (Tmax) | 2 - 3 h | Mice and Rats | Oral (p.o.) | [3] |
Signaling and Metabolic Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to the mechanism of action of this compound.
Caption: Mechanism of action of this compound leading to synthetic lethality.
Caption: Generalized workflow for a cell-based glucose uptake assay.
Caption: The logical relationship of synthetic lethality with this compound.
Experimental Protocols
While this guide provides a comprehensive overview of the mechanism of action of this compound based on publicly available data, detailed, step-by-step experimental protocols from the primary scientific literature, such as the "STAR Methods" from the key publication by Olszewski et al. in Cell Chemical Biology (2021), were not accessible at the time of writing. The following are generalized descriptions of the types of experiments conducted to elucidate the mechanism of action of this compound. For precise experimental conditions, reagent concentrations, and instrumentation, consulting the original research articles is recommended.
1. In Vitro GLUT Inhibition Assay (TiterGlo-based)
This assay indirectly measures GLUT inhibition by quantifying the ATP produced through glycolysis.
-
Principle: Cells are treated with an inhibitor of mitochondrial ATP synthesis (e.g., oligomycin), making them solely reliant on glycolysis for ATP production. The subsequent addition of a GLUT inhibitor will decrease glycolytic flux and, consequently, cellular ATP levels.
-
General Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with oligomycin to inhibit mitochondrial respiration.
-
Add serial dilutions of this compound or a vehicle control.
-
Incubate for a specified period.
-
Add a reagent, such as CellTiter-Glo®, which lyses the cells and contains luciferase and luciferin to generate a luminescent signal proportional to the ATP concentration.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value for the inhibition of glycolytic ATP production.
-
2. Glucose Uptake Assay (using a fluorescent or radiolabeled glucose analog)
This assay directly measures the uptake of glucose into cells.
-
Principle: A labeled glucose analog, such as the fluorescent 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) or the radiolabeled [3H]-2-deoxyglucose, is used as a tracer for glucose transport.
-
General Procedure:
-
Culture cells to a suitable confluency in a multi-well plate.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control in a glucose-free medium.
-
Add the labeled glucose analog to the wells and incubate for a short period to allow for uptake.
-
Stop the uptake by washing the cells with ice-cold buffer to remove the extracellular analog.
-
Lyse the cells.
-
Quantify the amount of the internalized analog using a fluorescence plate reader (for 2-NBDG) or a scintillation counter (for [3H]-2-DG).
-
Normalize the uptake to the total protein content in each well.
-
3. Cell Viability/Proliferation Assay
These assays determine the effect of this compound on the growth and survival of cancer cells.
-
Principle: Various methods can be employed, such as assays that measure metabolic activity (e.g., MTT or resazurin reduction), ATP content (e.g., CellTiter-Glo®), or cell number (e.g., crystal violet staining or cell counting).
-
General Procedure (Resazurin Assay):
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
Add resazurin solution to each well. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
Incubate for a few hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 for cell growth inhibition.
-
4. Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as the phosphorylated forms of signaling molecules like AMPK.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.
-
General Procedure:
-
Treat cells with this compound for various times and at different concentrations.
-
Lyse the cells to extract the total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that recognizes the target protein (e.g., anti-pAMPK).
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., actin or tubulin).
-
5. Metabolomics Analysis
This approach provides a comprehensive profile of the changes in intracellular metabolite levels upon treatment with this compound.
-
Principle: Techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are used to separate and identify a wide range of small molecules from cell extracts.
-
General Procedure:
-
Culture and treat cells with this compound as for other assays.
-
Rapidly quench the metabolic activity and extract the intracellular metabolites using a solvent like cold methanol.
-
Analyze the metabolite extracts using LC-MS or GC-MS.
-
Process the raw data to identify and quantify the different metabolites.
-
Perform statistical analysis to identify metabolites that are significantly altered by this compound treatment.
-
6. In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.
-
General Procedure:
-
Inject human cancer cells (e.g., HT-1080) subcutaneously into the flank of immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage or intraperitoneal injection) and a vehicle control to the respective groups according to a defined dosing schedule.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth between the treated and control groups to assess the anti-tumor efficacy.
-
Conclusion
This compound represents a promising therapeutic agent that targets a fundamental aspect of cancer cell metabolism. Its ability to competitively inhibit class I glucose transporters leads to a cascade of events, including the suppression of glycolysis, a shift to oxidative phosphorylation, and the induction of synthetic lethality in tumors with specific metabolic vulnerabilities. The preclinical data strongly support its continued investigation as a novel anti-cancer agent. Further research, particularly clinical trials, will be crucial in determining its therapeutic potential in human patients.
References
The Function of KL-11743: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KL-11743 is a potent, orally bioavailable small molecule that acts as a competitive inhibitor of class I glucose transporters (GLUTs). By blocking cellular glucose uptake, this compound induces significant metabolic stress, characterized by the depletion of glycolytic intermediates, a collapse in NADH and NADPH pools, and a compensatory shift towards mitochondrial oxidative phosphorylation. This targeted inhibition of glucose metabolism has shown significant anti-tumor activity, particularly in cancer cells with deficiencies in the tricarboxylic acid (TCA) cycle. Furthermore, this compound can induce a novel form of cell death known as disulfidptosis, which is triggered by the formation of disulfide bonds in actin cytoskeletal proteins under conditions of glucose starvation. This guide provides a comprehensive overview of the function, mechanism of action, and preclinical data of this compound, along with detailed experimental protocols for its characterization.
Core Mechanism of Action: Inhibition of Class I Glucose Transporters
This compound functions as a potent, glucose-competitive inhibitor of the class I glucose transporters: GLUT1, GLUT2, GLUT3, and GLUT4.[1] This inhibition blocks the primary route of glucose entry into cells, thereby depriving them of a crucial substrate for energy production and biosynthesis.
In Vitro Inhibitory Activity
The inhibitory potency of this compound against the class I GLUTs has been quantified through half-maximal inhibitory concentration (IC50) values.
| Target | IC50 (nM) |
| GLUT1 | 115 |
| GLUT2 | 137 |
| GLUT3 | 90 |
| GLUT4 | 68 |
| Data compiled from multiple sources.[1][2] |
In cellular assays, this compound has demonstrated potent inhibition of glucose metabolism in various cancer cell lines.
| Cell Line | Assay | IC50 (nM) |
| HT-1080 Fibrosarcoma | Glucose Consumption | 228[2][3] |
| Lactate Secretion | 234[2][3] | |
| 2-Deoxyglucose (2-DG) Transport | 87[2][3] | |
| Glycolytic ATP Production (in oligomycin-treated cells) | 127[2][3] | |
| Data represents the concentration of this compound required to inhibit the respective process by 50%. |
Cellular Consequences of GLUT Inhibition by this compound
The blockade of glucose uptake by this compound triggers a cascade of metabolic and cellular events, ultimately leading to cell death, particularly in vulnerable cancer cell populations.
Metabolic Reprogramming and Energetic Stress
Inhibition of glucose transport by this compound leads to a rapid depletion of intracellular glucose and its downstream metabolites. This results in:
-
Collapse of NADH and NADPH Pools: The reduction in glycolysis and the pentose phosphate pathway leads to a significant decrease in the levels of NADH and NADPH, critical cofactors for cellular redox balance and biosynthetic processes.[4]
-
Increased Aspartate Accumulation: Cells compensate for the loss of glycolytic intermediates by increasing their reliance on other metabolic pathways. A notable effect is the striking accumulation of aspartate, indicating a shift towards mitochondrial oxidative phosphorylation.[4]
-
Induction of Energetic Stress: The disruption of glycolysis, a primary source of ATP, leads to energetic stress within the cell.
Signaling Pathways and Cellular Processes Affected
The metabolic crisis induced by this compound activates and inhibits several key signaling pathways and cellular processes.
References
The Impact of KL-11743 on Glucose Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KL-11743 is a potent, orally bioavailable, and competitive inhibitor of the class I glucose transporters (GLUTs), demonstrating significant effects on cellular glucose metabolism.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative impact on metabolic pathways, and detailed experimental protocols for studying its effects. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, metabolism, and drug development.
Introduction
The aberrant glucose metabolism in cancer cells, characterized by elevated glucose uptake and glycolysis even in the presence of oxygen (the Warburg effect), presents a promising target for therapeutic intervention. Glucose transporters, particularly the class I GLUTs (GLUT1, GLUT2, GLUT3, and GLUT4), are frequently overexpressed in various tumor types and are crucial for sustaining the high metabolic demands of cancer cells. This compound has emerged as a powerful tool to probe the consequences of inhibiting this fundamental metabolic pathway.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor, binding to class I GLUTs and blocking the transport of glucose across the cell membrane.[1] This direct inhibition of glucose uptake leads to a cascade of downstream metabolic alterations. A primary consequence is the suppression of glycolysis, the central pathway for glucose catabolism. This reduction in glycolytic flux results in decreased production of ATP, lactate, and essential biosynthetic precursors.
In response to this acute inhibition of glucose metabolism, cells often exhibit a metabolic shift towards increased mitochondrial respiration and oxidative phosphorylation to compensate for the energy deficit.[3][4][5] This is frequently accompanied by the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1] Activated AMPK, in turn, phosphorylates and regulates downstream targets, including acetyl-coenzyme A carboxylase (ACC), to modulate cellular metabolism and restore energy homeostasis. Furthermore, the inhibition of glucose uptake can lead to alterations in the cellular redox state, notably affecting the NAD+/NADH and NADP+/NADPH ratios.[1][3]
dot
Caption: Mechanism of action of this compound and its downstream metabolic effects.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data on the inhibitory and metabolic effects of this compound as reported in the literature.
Table 1: Inhibitory Activity of this compound against Class I Glucose Transporters
| Transporter | IC50 (nM) |
| GLUT1 | 115[1][2] |
| GLUT2 | 137[1][2] |
| GLUT3 | 90[1][2] |
| GLUT4 | 68[1][2] |
Table 2: Effects of this compound on Cellular Metabolism in HT-1080 Fibrosarcoma Cells
| Parameter | IC50 (nM) |
| Glucose Consumption | 228[1][6] |
| Lactate Secretion | 234[1][6] |
| 2-Deoxyglucose (2DG) Transport | 87[1][6] |
| Glycolytic ATP Production (in oligomycin-treated cells) | 127[1][6] |
| Cell Growth | 667[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on glucose metabolism.
Cell Viability and Proliferation Assays
dot
Caption: General workflow for cell viability and proliferation assays.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Glucose Uptake Assay
Protocol: 2-Deoxy-D-[³H]-glucose Uptake
-
Cell Seeding: Seed cells in a 24-well plate and grow to near confluence.
-
Starvation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in KRH buffer for 1-2 hours to deplete intracellular glucose.
-
Treatment: Treat the cells with this compound or vehicle control for the desired time.
-
Glucose Uptake: Add 2-deoxy-D-[³H]-glucose (0.5-1.0 µCi/mL) and unlabeled 2-deoxy-D-glucose (to a final concentration of 100 µM) to each well and incubate for 5-10 minutes at 37°C.
-
Wash: Stop the uptake by aspirating the glucose solution and washing the cells three times with ice-cold PBS.
-
Lysis: Lyse the cells with 0.1 M NaOH.
-
Measurement: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Normalization: Determine the protein concentration of the cell lysate using a BCA protein assay to normalize the glucose uptake values.
Western Blotting for AMPK and ACC Phosphorylation
References
- 1. physiology.elte.hu [physiology.elte.hu]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic adaptations to acute glucose uptake inhibition converge upon mitochondrial respiration for leukemia cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. | BioWorld [bioworld.com]
The Emergence of Disulfidptosis: A Technical Guide to KL-11743 Induced Cancer Cell Death
For Researchers, Scientists, and Drug Development Professionals
Abstract
A novel form of regulated cell death, termed disulfidptosis, has recently been identified as a promising avenue for cancer therapy. This process is triggered by the intracellular accumulation of cystine and subsequent disulfide stress, leading to the collapse of the actin cytoskeleton and cell death. KL-11743, a potent and orally bioavailable inhibitor of class I glucose transporters (GLUTs), has emerged as a key pharmacological tool to induce disulfidptosis in cancer cells with high expression of the cystine-glutamate antiporter SLC7A11. By inhibiting glucose uptake, this compound depletes the intracellular pool of NADPH, a critical cofactor for the reduction of cystine to cysteine. This guide provides an in-depth technical overview of this compound-induced disulfidptosis, including its core mechanism, quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the key signaling pathways and workflows.
Introduction to Disulfidptosis
Disulfidptosis is a distinct form of regulated cell death initiated by disulfide stress in cells with a high level of the cystine transporter SLC7A11, particularly under conditions of glucose starvation.[1][2] The accumulation of intracellular cystine, an amino acid containing a disulfide bond, overwhelms the cell's reductive capacity, leading to the aberrant formation of disulfide bonds in cytoskeletal proteins, most notably actin.[3] This results in the collapse of the F-actin network, cell contraction, and ultimately, cell death.[3][4] Unlike other forms of programmed cell death such as apoptosis or necroptosis, disulfidptosis is not dependent on caspases or receptor-interacting protein kinases.[5]
The key molecular players in disulfidptosis are:
-
SLC7A11: This cystine/glutamate antiporter, often overexpressed in cancer cells, facilitates the import of cystine.[6] While it protects against ferroptosis by promoting glutathione synthesis, its high activity becomes detrimental under glucose-deprived conditions.[2]
-
Glucose Transporters (GLUTs): These proteins are responsible for glucose uptake. Cancer cells often exhibit elevated glucose uptake to fuel their high metabolic rate.[7]
-
NADPH: Nicotinamide adenine dinucleotide phosphate in its reduced form (NADPH) is a crucial cellular reductant. The pentose phosphate pathway (PPP), which utilizes glucose, is a major source of NADPH.[6] NADPH is essential for the reduction of cystine to cysteine.[8]
This compound: A Potent Inducer of Disulfidptosis
This compound is a small molecule inhibitor that competitively binds to class I glucose transporters, thereby blocking glucose uptake.[9][10] This action mimics a state of glucose starvation, which is a prerequisite for inducing disulfidptosis in SLC7A11-high cancer cells.[7][11] By inhibiting GLUTs, this compound effectively shuts down the primary pipeline for glucose entry into the cell, leading to a rapid depletion of NADPH produced via the pentose phosphate pathway.[5][7] This NADPH depletion prevents the reduction of imported cystine, leading to its accumulation and the subsequent disulfide stress that triggers disulfidptosis.[11]
Quantitative Data on this compound Efficacy
The following tables summarize the reported in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line/System | Assay Conditions |
| GLUT1 | 115 | - | - |
| GLUT2 | 137 | - | - |
| GLUT3 | 90 | - | - |
| GLUT4 | 68 | - | - |
| Glucose Consumption | 228 | HT-1080 | 24 h treatment |
| Lactate Secretion | 234 | HT-1080 | 24 h treatment |
| 2-Deoxyglucose Transport | 87 | HT-1080 | - |
| Glycolytic ATP Production | 127 | HT-1080 | Oligomycin-treated cells |
| Cell Growth | 677 | HT-1080 | 24-72 h treatment |
Data sourced from MedchemExpress and other publications.[9][12]
Table 2: In Vivo Pharmacokinetics and Activity of this compound
| Species | Administration | Dose | Key Findings |
| Mice | Oral (p.o.) | 10-100 mg/kg | Moderate oral bioavailability (15-30%), dose-linear plasma exposure. |
| Rats | Oral (p.o.) | 10-300 mg/kg | Favorable and dose-linear plasma exposure. |
| Mice | Intraperitoneal (i.p.) | 100 mg/kg | Maintained at inhibitory levels for most of the 24-hour dosing period. |
| Mice | Oral (p.o.) | 30-100 mg/kg | Significantly elevated blood glucose levels and delayed glucose clearance. |
| Mice | Intraperitoneal (i.p.) | 100 mg/kg (every two days for 5 weeks) | Decreased growth of SLC7A11-high NCI-H226 xenograft tumors. |
Data sourced from MedchemExpress and other publications.[9][12]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Induced Disulfidptosis
Caption: Signaling pathway of this compound induced disulfidptosis.
Experimental Workflow for Studying this compound Induced Disulfidptosis
Caption: General experimental workflow for studying disulfidptosis.
Experimental Protocols
This section outlines the general methodologies for key experiments used to investigate this compound-induced disulfidptosis. For detailed, step-by-step protocols, it is recommended to consult the primary research articles.
Cell Culture and Treatment
-
Cell Lines: Cancer cell lines with high endogenous expression of SLC7A11 (e.g., NCI-H226, UMRC6) are suitable models.[9] SLC7A11 expression can be verified by western blotting or qRT-PCR.
-
Culture Conditions: Cells are typically cultured in standard media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics. For disulfidptosis induction, glucose-free media is often used in combination with this compound treatment.
-
This compound Treatment: this compound is dissolved in a suitable solvent like DMSO to prepare a stock solution.[10] The final concentration used in cell culture experiments typically ranges from nanomolar to low micromolar.[9]
Glucose Uptake Assay
-
Principle: This assay measures the rate of glucose transport into cells. A fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is commonly used.
-
General Protocol:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat cells with this compound or vehicle control for a specified time.
-
Incubate the cells with 2-NBDG in glucose-free medium.
-
Wash the cells to remove extracellular 2-NBDG.
-
Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.
-
NADP+/NADPH Assay
-
Principle: These assays quantify the intracellular levels of NADP+ and NADPH. Commercially available colorimetric or fluorometric kits are widely used.
-
General Protocol:
-
Culture and treat cells as described above.
-
Lyse the cells to extract NADP+ and NADPH.
-
Follow the kit manufacturer's instructions, which typically involve an enzymatic cycling reaction that generates a colored or fluorescent product proportional to the amount of NADP(H).
-
Measure the absorbance or fluorescence using a microplate reader.
-
Detection of Disulfide Bond Formation
-
Principle: A bio-orthogonal chemical proteomic approach can be used to identify proteins with newly formed disulfide bonds.[13]
-
General Protocol (Simplified):
-
Treat cells with this compound under glucose starvation.
-
Lyse the cells under conditions that preserve disulfide bonds.
-
Utilize a chemical probe that specifically labels reduced cysteines.
-
Reduce the existing disulfide bonds and label the newly exposed cysteines with an isotopically distinct probe.
-
Analyze the labeled proteins by mass spectrometry to identify and quantify those with increased disulfide bond formation.
-
Visualization of the Actin Cytoskeleton
-
Principle: Phalloidin, a fungal toxin that binds specifically to F-actin, conjugated to a fluorescent dye is used to visualize the actin cytoskeleton.[4]
-
General Protocol:
-
Grow and treat cells on coverslips.
-
Fix the cells with a solution like 4% paraformaldehyde.
-
Permeabilize the cell membrane with a detergent (e.g., Triton X-100).
-
Incubate the cells with fluorescently labeled phalloidin.
-
Mount the coverslips on microscope slides and visualize the actin filaments using fluorescence microscopy. A collapse of the F-actin network and cell shrinkage are indicative of disulfidptosis.[4]
-
Cell Viability and Death Assays
-
Principle: Standard assays can be used to quantify the extent of cell death induced by this compound.
-
Methods:
-
MTT/MTS Assay: Measures metabolic activity as an indicator of cell viability.
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that enters cells with compromised membranes, thus marking dead cells. Analysis is typically done by flow cytometry.
-
Annexin V Staining: Can be used to differentiate between apoptotic and other forms of cell death.
-
Conclusion and Future Directions
This compound-induced disulfidptosis represents a novel and promising strategy for targeting cancers that are dependent on high glucose uptake and exhibit elevated SLC7A11 expression. The data presented in this guide highlight the potent and specific activity of this compound in triggering this unique cell death pathway. Further research is warranted to fully elucidate the intricate molecular mechanisms of disulfidptosis and to explore the therapeutic potential of this compound and other disulfidptosis-inducing agents in preclinical and clinical settings. The development of robust biomarkers to identify tumors susceptible to this therapeutic approach will be crucial for its successful clinical translation.
References
- 1. Visualising the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Disulfidptosis: a new form of regulated cell death for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NADH and NADPH Assay Kit (Colorimetric) (ab186031) | Abcam [abcam.com]
- 8. | BioWorld [bioworld.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disulfidptosis mechanisms and therapeutic implications in cancer metabolic reprogramming and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NADP+/NADPH Assays [cellbiolabs.com]
- 13. Inducing disulfidptosis in tumors:potential pathways and significance - PMC [pmc.ncbi.nlm.nih.gov]
The Glucose Guardian: A Technical Deep Dive into the Anti-Cancer Effects of KL-11743
A Comprehensive Guide for Researchers and Drug Development Professionals on the Mechanism and Efficacy of a Novel GLUT Inhibitor
Executive Summary
KL-11743 is a potent, orally bioavailable small molecule inhibitor of the class I glucose transporters (GLUTs), which are frequently overexpressed in a wide array of cancers and are critical for their sustained proliferation and survival. This technical guide provides an in-depth analysis of the multifaceted anti-cancer effects of this compound, focusing on its mechanism of action, impact on cellular metabolism, and preclinical efficacy. Through the inhibition of glucose uptake, this compound triggers a cascade of metabolic stresses, including the induction of a novel form of cell death termed disulfidptosis, activation of the AMP-activated protein kinase (AMPK) signaling pathway, and a profound shift in cellular redox balance. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to serve as a comprehensive resource for the scientific community.
Core Mechanism of Action: Inhibition of Glucose Transport
This compound competitively inhibits the class I glucose transporters GLUT1, GLUT2, GLUT3, and GLUT4, thereby blocking the primary route of glucose entry into cancer cells.[1] This targeted inhibition of glucose metabolism forms the foundation of its anti-neoplastic activity.
Quantitative Inhibition Data
The inhibitory potency of this compound against individual GLUT isoforms and its efficacy in cellular assays are summarized in the tables below.
| Target | IC50 (nM) | Assay Conditions |
| GLUT1 | 115 | TiterGlo assay[2] |
| GLUT2 | 137 | TiterGlo assay[2] |
| GLUT3 | 90 | TiterGlo assay[2] |
| GLUT4 | 68 | Not Specified |
Table 1: Inhibitory Potency of this compound against Class I GLUTs
| Cell Line | Assay | IC50 (nM) |
| HT-1080 (Fibrosarcoma) | Glucose Consumption | 228[1] |
| HT-1080 (Fibrosarcoma) | Lactate Secretion | 234[1] |
| HT-1080 (Fibrosarcoma) | 2-Deoxyglucose (2DG) Transport | 87[1] |
| HT-1080 (Fibrosarcoma) | Glycolytic ATP Production | 127[1] |
Table 2: Cellular Activity of this compound in HT-1080 Cells
Signaling Pathways and Cellular Consequences
The blockade of glucose uptake by this compound instigates a series of downstream signaling events and metabolic alterations that collectively contribute to its anti-cancer effects.
Induction of Disulfidptosis
A key and novel mechanism of this compound-induced cell death is disulfidptosis, which is particularly effective in cancer cells with high expression of the cystine transporter SLC7A11. The inhibition of glucose influx leads to a depletion of NADPH, which is essential for the reduction of intracellular cystine to cysteine. The resulting accumulation of disulfide bonds, particularly in actin cytoskeleton proteins, leads to cell death.
Caption: Disulfidptosis Signaling Pathway Induced by this compound.
Activation of AMPK Signaling
The reduction in intracellular glucose and the subsequent depletion of ATP stores lead to energetic stress, which is sensed by AMP-activated protein kinase (AMPK). Activated AMPK acts to restore energy homeostasis by inhibiting anabolic processes and promoting catabolic pathways.
Caption: AMPK Activation Pathway in Response to this compound.
Metabolic Shift and Redox Stress
This compound treatment triggers a significant metabolic reprogramming in cancer cells. The inhibition of glycolysis leads to a collapse in the NADH/NAD+ ratio and a compensatory shift towards mitochondrial oxidative phosphorylation.[3] This shift, however, also induces redox stress, further contributing to cell death.
Caption: Metabolic Shift and Redox Stress Induced by this compound.
In Vivo Efficacy
Preclinical studies in xenograft models have demonstrated the anti-tumor activity of this compound. Notably, tumors with mutations in KEAP1 or deficiencies in the tricarboxylic acid (TCA) cycle show heightened sensitivity to this compound.[2][3] While specific tumor volume data over time is limited in publicly available resources, reports indicate significant suppression of tumor growth in these sensitive models.
| Animal Model | Cancer Type | Dosing Regimen | Outcome |
| Nude Mice | KEAP1 Knockout Tumors | Not Specified | Significant tumor growth suppression |
| Patient-Derived Xenograft (PDX) | TCA Cycle-Deficient Tumors | Not Specified | Vulnerable to this compound treatment |
Table 3: In Vivo Anti-Tumor Activity of this compound
Experimental Protocols
This section provides an overview of the methodologies used to generate the data presented in this guide.
Cell Viability Assay (Resazurin-Based)
Caption: Workflow for Resazurin-Based Cell Viability Assay.
Protocol:
-
Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The following day, the media is replaced with fresh media containing serial dilutions of this compound or a vehicle control.
-
The plate is incubated for 24 to 72 hours at 37°C in a humidified incubator.
-
After the incubation period, a resazurin-based reagent is added to each well.
-
The plate is incubated for an additional 1 to 4 hours to allow for the conversion of resazurin to the fluorescent product, resorufin, by metabolically active cells.
-
Fluorescence is measured using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.
-
The fluorescence intensity is proportional to the number of viable cells. Cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.
Glucose Uptake Assay (Radiolabeled 2-Deoxy-D-Glucose)
Caption: Workflow for Radiolabeled Glucose Uptake Assay.
Protocol:
-
Cells are seeded in a multi-well plate and grown to a specified confluency.
-
Prior to the assay, cells are washed and pre-incubated with a glucose-free buffer containing this compound or a vehicle control for a defined period.
-
The uptake reaction is initiated by the addition of a buffer containing radiolabeled 2-deoxy-D-glucose (e.g., [3H]-2DG).
-
After a short incubation (typically 5-10 minutes) at 37°C, the uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
The cells are then lysed.
-
The radioactivity in the cell lysates is measured using a scintillation counter.
-
The counts are normalized to the total protein concentration in each well, and the percentage of glucose uptake inhibition is calculated relative to the vehicle control.
Western Blotting for AMPK Activation
Caption: Workflow for Western Blotting Analysis.
Protocol:
-
Cancer cells are treated with this compound at various concentrations and for different durations.
-
Following treatment, cells are lysed in a suitable buffer, and the total protein concentration of each lysate is determined.
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated (active) form of AMPK (p-AMPK), total AMPK, and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies that recognize the primary antibodies.
-
The signal is detected using a chemiluminescent substrate, and the bands are visualized using an imaging system.
-
The intensity of the bands is quantified to determine the relative levels of p-AMPK and total AMPK.
In Vivo Xenograft Model
Caption: Workflow for In Vivo Xenograft Studies.
Protocol:
-
A suspension of cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into different treatment groups, including a vehicle control group and one or more groups receiving this compound.
-
This compound is administered orally or via another appropriate route at a specified dose and frequency.
-
Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated. Body weight is also monitored as an indicator of toxicity.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that targets a fundamental metabolic vulnerability of cancer cells. Its ability to potently inhibit glucose uptake leads to a multifaceted anti-cancer response, including the induction of a novel cell death pathway, activation of key energy-sensing pathways, and a profound metabolic shift. The preclinical data strongly support its continued investigation and development. Future research should focus on identifying predictive biomarkers of response to this compound, exploring its efficacy in a broader range of cancer types, and evaluating its potential in combination with other anti-cancer therapies. The detailed information provided in this guide is intended to facilitate these efforts and accelerate the translation of this promising molecule into clinical applications.
References
- 1. Inhibition of glucose transport synergizes with chemical or genetic disruption of mitochondrial metabolism and suppresses TCA cycle-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Metabolic adaptations to acute glucose uptake inhibition converge upon mitochondrial respiration for leukemia cell survival - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Target Validation of KL-11743: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KL-11743 is a potent, orally bioavailable small molecule inhibitor targeting cellular glucose uptake. This document provides a comprehensive technical overview of the in vitro studies that have validated its mechanism of action and identified its primary molecular targets. Through a detailed examination of its effects on glucose transport, cellular metabolism, and key signaling pathways, this guide offers insights for researchers engaged in the development of novel cancer therapeutics targeting metabolic vulnerabilities. All quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate the replication and further investigation of this compound's biological activities.
Introduction
Cancer cells exhibit a profound metabolic reprogramming, characterized by an increased reliance on glycolysis for energy production even in the presence of oxygen, a phenomenon known as the "Warburg effect." This metabolic shift is mediated by the upregulation of glucose transporters (GLUTs), which facilitate the transport of glucose across the cell membrane. The Class I glucose transporters, particularly GLUT1, GLUT2, GLUT3, and GLUT4, are frequently overexpressed in various tumor types, making them attractive targets for anticancer drug development. This compound has emerged as a promising inhibitor of this pathway, demonstrating potent and competitive inhibition of Class I GLUTs. This guide details the in vitro evidence supporting the target validation of this compound.
Molecular Target: Class I Glucose Transporters
In vitro studies have unequivocally identified the Class I glucose transporters as the primary molecular targets of this compound. It acts as a glucose-competitive inhibitor, effectively blocking the uptake of glucose into cancer cells.
Quantitative In Vitro Data Summary
The following table summarizes the key quantitative data from in vitro assays validating the inhibitory activity of this compound against its targets and its functional effects in a cellular context.
| Assay | Target/Cell Line | Parameter | Value (nM) | Reference |
| GLUT Inhibition | GLUT1 | IC50 | 115 | [1][2][3][4][5] |
| GLUT2 | IC50 | 137 | [1][2][3][4][5] | |
| GLUT3 | IC50 | 90 | [1][2][3][4][5] | |
| GLUT4 | IC50 | 68 | [2][3][4][5] | |
| Cellular Assays | HT-1080 Fibrosarcoma | 2-Deoxyglucose (2DG) Transport IC50 | 87 | [3][5][6] |
| HT-1080 Fibrosarcoma | Glycolytic ATP Production IC50 (in oligomycin-treated cells) | 127 | [3][5][6] | |
| HT-1080 Fibrosarcoma | Glucose Consumption IC50 | 228 | [3][5][6] | |
| HT-1080 Fibrosarcoma | Lactate Secretion IC50 | 234 | [3][5][6] | |
| HT-1080 Fibrosarcoma | Growth Inhibition IC50 | 677 | [4][7] |
Signaling Pathway and Downstream Effects
Inhibition of glucose uptake by this compound triggers a cascade of downstream cellular events, primarily related to energetic and redox stress. A key consequence is the activation of AMP-activated protein kinase (AMPK), a central sensor of cellular energy status.[3][5][8] This activation is a direct result of the depletion of intracellular ATP derived from glycolysis. Furthermore, the blockade of glucose entry into the pentose phosphate pathway leads to a reduction in the production of NADPH, a critical molecule for maintaining cellular antioxidant defenses.[8] This depletion of the NADPH pool renders cancer cells vulnerable to oxidative stress.
Caption: Signaling pathway affected by this compound.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific cell lines and experimental conditions.
2-Deoxyglucose (2-DG) Uptake Assay
This assay measures the rate of glucose uptake into cells using a radiolabeled or fluorescently tagged glucose analog, 2-deoxyglucose.
Materials:
-
Cancer cell line of interest (e.g., HT-1080)
-
Complete cell culture medium
-
Glucose-free Krebs-Ringer-HEPES (KRH) buffer
-
This compound
-
[³H]-2-deoxyglucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Phloretin (a known glucose transporter inhibitor, as a positive control)
-
Cell lysis buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Wash the cells with glucose-free KRH buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control in glucose-free KRH buffer for a specified time (e.g., 1 hour).
-
Initiate glucose uptake by adding [³H]-2-deoxyglucose or a fluorescent glucose analog to each well.
-
Incubate for a short period (e.g., 10-30 minutes) to ensure linear uptake.
-
Stop the uptake by aspirating the medium and washing the cells rapidly with ice-cold KRH buffer containing phloretin.
-
Lyse the cells using a suitable lysis buffer.
-
For [³H]-2-deoxyglucose, measure the radioactivity in the cell lysates using a scintillation counter. For fluorescent analogs, measure the fluorescence using a plate reader.
-
Normalize the data to the protein concentration of each well.
-
Calculate the IC50 value for this compound.
Lactate Secretion Assay
This assay quantifies the amount of lactate released into the culture medium as a downstream product of glycolysis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lactate assay kit (commercially available)
-
Plate reader
Procedure:
-
Seed cells in a multi-well plate and culture overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate the cells for a defined period (e.g., 24-48 hours).
-
Collect the culture medium from each well.
-
Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate concentration to the cell number or protein concentration in each well.
-
Determine the IC50 value for the inhibition of lactate secretion.
Glycolytic ATP Production Assay
This assay measures the amount of ATP produced specifically through glycolysis by inhibiting mitochondrial ATP synthesis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Oligomycin (an inhibitor of mitochondrial ATP synthase)
-
ATP assay kit (e.g., luciferase-based)
-
Luminometer
Procedure:
-
Seed cells in a white, opaque multi-well plate suitable for luminescence measurements.
-
Allow cells to adhere and grow overnight.
-
Treat the cells with various concentrations of this compound in the presence of oligomycin for a specified time (e.g., 1-4 hours). A control group without oligomycin should also be included.
-
Lyse the cells and measure the intracellular ATP concentration using a luciferase-based ATP assay kit according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
The ATP levels in the oligomycin-treated cells represent the ATP produced via glycolysis.
-
Calculate the IC50 value of this compound for the inhibition of glycolytic ATP production.
Caption: Experimental workflow for a 2-Deoxyglucose uptake assay.
Conclusion
The in vitro data presented in this technical guide provide robust validation for the targeting of Class I glucose transporters by this compound. Its potent, competitive inhibition of glucose uptake leads to significant metabolic stress in cancer cells, characterized by the inhibition of glycolysis, depletion of ATP, and increased oxidative stress. These findings underscore the therapeutic potential of this compound as a novel anticancer agent and provide a strong rationale for its further preclinical and clinical development. The detailed experimental protocols included herein serve as a valuable resource for researchers seeking to further explore the biological effects of this promising compound.
References
- 1. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.com]
- 2. promega.com [promega.com]
- 3. Glycolysis/OXPHOS Assay Kit G270 manual | DOJINDO [dojindo.com]
- 4. Preventing feedback activation of glycolytic ATP production enhances metformin cytotoxicity in breast cancer cells when oxidative phosphorylation is inhibited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5′-AMP-Activated Protein Kinase (AMPK) Is Induced by Low-Oxygen and Glucose Deprivation Conditions Found in Solid-Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. hpst.cz [hpst.cz]
- 8. researchgate.net [researchgate.net]
The Discovery and Synthesis of KL-11743: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
KL-11743 is a potent, orally bioavailable small molecule inhibitor of the class I glucose transporters (GLUTs), demonstrating significant potential in oncology. By competitively inhibiting GLUT1, GLUT2, GLUT3, and GLUT4, this compound disrupts the aberrant glucose metabolism characteristic of many cancer cells, a phenomenon known as the Warburg effect.[1] This targeted inhibition of glucose uptake leads to profound energetic and redox stress within tumor cells, creating a metabolic vulnerability that can be exploited for therapeutic intervention. This whitepaper provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound, including detailed experimental methodologies and key quantitative data.
Introduction to this compound
Cancer cells exhibit a reprogrammed metabolism characterized by an increased reliance on glycolysis for energy production, even in the presence of oxygen.[1] This metabolic shift is facilitated by the overexpression of glucose transporters, particularly GLUT1 and GLUT3.[1] Consequently, targeting these transporters presents a promising strategy for cancer therapy.
This compound emerged from a compound screening and optimization program aimed at identifying potent and specific inhibitors of glucose transport.[2] It acts as a glucose-competitive inhibitor of the class I GLUTs, effectively blocking the primary route of glucose entry into cancer cells.[3] This disruption of glucose metabolism triggers a cascade of downstream effects, including the depletion of NADH pools and a notable accumulation of aspartate, indicating a shift towards oxidative phosphorylation.[4][5] A key finding in the preclinical evaluation of this compound is its ability to induce synthetic lethality in tumors with deficient mitochondrial metabolism, such as those with mutations in the tricarboxylic acid (TCA) cycle.[2][4][5]
Synthesis of this compound
The synthesis of this compound and related compounds has been described in the scientific literature.[4] The following represents a generalized synthetic scheme for this series of GLUT inhibitors.
A detailed, step-by-step protocol for the synthesis of this compound, including specific reaction conditions, purification methods, and analytical characterization, would be required for precise replication.
In Vitro Characterization
Potency and Selectivity
This compound demonstrates potent inhibitory activity against the class I glucose transporters.[3][6]
| Target | IC50 (nM) |
| GLUT1 | 115[3][6] |
| GLUT2 | 137[3][6] |
| GLUT3 | 90[3][6] |
| GLUT4 | 68[3] |
Cellular Activity
In cellular assays, this compound effectively inhibits key metabolic processes dependent on glucose uptake.
| Cell Line | Assay | IC50 (nM) |
| HT-1080 Fibrosarcoma | Glucose Consumption | 228[2] |
| HT-1080 Fibrosarcoma | Lactate Secretion | 234[2] |
| HT-1080 Fibrosarcoma | 2-Deoxyglucose (2DG) Transport | 87[2] |
| HT-1080 Fibrosarcoma (oligomycin-treated) | Glycolytic ATP Production | 127[2] |
In Vivo Characterization
Pharmacokinetics
Pharmacokinetic studies in rodents have demonstrated the oral bioavailability and dose-linear plasma exposure of this compound.[2]
| Species | Parameter | Value |
| Mice | Oral Bioavailability (F) | 15-30%[2] |
| Rats | Oral Bioavailability (F) | 15-30%[2] |
| Mice | Half-life (t1/2) | 1.45 - 4.75 h[2] |
| Rats | Half-life (t1/2) | 2.04 - 5.38 h[2] |
| Mice & Rats | Time to Maximum Concentration (tmax) | 2 - 3 h[2] |
Pharmacodynamics
Oral administration of this compound in mice resulted in a significant elevation of blood glucose levels and delayed glucose clearance in an oral glucose tolerance test (OGTT), confirming its in vivo target engagement.[2]
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the competitive inhibition of class I GLUTs. This blockade of glucose entry into the cell has profound consequences on cellular metabolism and signaling.
References
KL-11743: A Technical Whitepaper on Selectivity for GLUT Isoforms
For Researchers, Scientists, and Drug Development Professionals
Abstract
KL-11743 is a potent, orally bioavailable, and glucose-competitive inhibitor of the class I glucose transporters (GLUTs). This document provides a comprehensive overview of the selectivity of this compound for various GLUT isoforms, presenting quantitative data, detailed experimental methodologies, and relevant pathway diagrams to support further research and development.
Quantitative Selectivity Profile
This compound demonstrates potent inhibitory activity against class I GLUT isoforms, with nanomolar efficacy. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, have been determined for GLUT1, GLUT2, GLUT3, and GLUT4.[1][2] A summary of these values is presented in Table 1.
| GLUT Isoform | IC50 (nM) |
| GLUT1 | 115 |
| GLUT2 | 137 |
| GLUT3 | 90 |
| GLUT4 | 68 |
| Table 1: IC50 values of this compound for Class I GLUT Isoforms.[1] |
The data indicates that this compound is a pan-inhibitor of class I GLUTs, with the highest potency observed against GLUT4.
Mechanism of Action
This compound functions as a glucose-competitive inhibitor, meaning it directly competes with glucose for binding to the transporter.[1][2] By blocking the glucose binding site, this compound effectively halts the transport of glucose into the cell. This disruption of glucose metabolism leads to a cascade of downstream cellular effects.
The inhibition of glucose uptake by this compound triggers an acute collapse in NADH pools and a significant accumulation of aspartate.[3][4] This metabolic shift indicates a forced reliance on oxidative phosphorylation in the mitochondria.[3][4] Furthermore, in certain cancer cell lines, this compound can synergize with electron transport chain inhibitors to induce cell death.[1] It has also been shown to induce disulfidptosis through the formation of disulfide bonds in actin cytoskeletal proteins.[1]
Experimental Protocols for Determining GLUT Inhibitor Selectivity
The determination of IC50 values for GLUT inhibitors like this compound typically involves a cell-based glucose uptake assay. This assay measures the rate of glucose transport into cells in the presence of varying concentrations of the inhibitor. The following is a generalized protocol based on standard methodologies.
Principle
Cells overexpressing a specific GLUT isoform are incubated with a labeled glucose analog (e.g., 2-deoxy-D-[3H]glucose or the fluorescent analog 2-NBDG) and varying concentrations of the test compound (this compound). The amount of labeled glucose analog transported into the cells is quantified, and the data is used to calculate the IC50 value.
Materials
-
Cell Lines: A panel of cell lines, each engineered to overexpress a single GLUT isoform (e.g., HEK293-GLUT1, HEK293-GLUT2, etc.).
-
Labeled Glucose Analog:
-
Radiolabeled: 2-deoxy-D-[3H]glucose or 2-deoxy-D-[14C]glucose
-
Fluorescent: 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
-
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological buffer.
-
Lysis Buffer: For radiolabeled assays, a solution to lyse the cells (e.g., 0.1% SDS).
-
Scintillation Fluid: For radiolabeled assays.
-
Multi-well plates: 96-well or 24-well plates suitable for cell culture.
-
Detection Instrument:
-
Scintillation counter for radiolabeled assays.
-
Fluorescence plate reader for fluorescent assays.
-
Procedure
-
Cell Seeding: Seed the GLUT-overexpressing cells into multi-well plates and allow them to adhere and grow to a confluent monolayer.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control (a known GLUT inhibitor).
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the different concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C.
-
Glucose Uptake Initiation: Add the labeled glucose analog to each well to initiate the uptake.
-
Incubation: Incubate the plates for a short period (e.g., 5-10 minutes) at 37°C to allow for glucose transport.
-
Termination of Uptake: Stop the glucose uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells using the appropriate lysis buffer.
-
Quantification:
-
Radiolabeled Assay: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Fluorescent Assay: Measure the fluorescence of the cell lysates using a fluorescence plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% uptake).
-
Plot the percentage of glucose uptake against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a potent pan-inhibitor of class I GLUT isoforms, with IC50 values in the nanomolar range. Its competitive inhibition of glucose transport provides a powerful tool for studying the role of glucose metabolism in various physiological and pathological processes, particularly in oncology. The methodologies outlined in this document provide a framework for the continued investigation and characterization of this compound and other GLUT inhibitors.
References
Downstream Effects of KL-11743 Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KL-11743 is a potent, orally bioavailable, and competitive inhibitor of the class I glucose transporters (GLUTs), demonstrating significant activity against GLUT1, GLUT2, GLUT3, and GLUT4.[1][2][3] By effectively blocking cellular glucose uptake, this compound initiates a cascade of downstream metabolic and signaling events. This technical guide provides an in-depth overview of these effects, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved. The information herein is intended to support further research and development of GLUT inhibitors as potential therapeutic agents.
Core Mechanism of Action
This compound competitively inhibits the class I glucose transporters, leading to a direct blockade of glucose entry into the cell. This disruption of glucose metabolism has profound consequences, including a rapid collapse of NADH pools and a notable accumulation of aspartate, which signals a metabolic shift towards mitochondrial oxidative phosphorylation.[4] The efficacy of this compound is particularly pronounced in cancer cells with mutations in the tricarboxylic acid (TCA) cycle, rendering them highly dependent on glycolysis.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity and downstream effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | Cell Line | IC50 Value | Reference |
| GLUT1 | - | 115 nM | [1][2][3] |
| GLUT2 | - | 137 nM | [1][2][3] |
| GLUT3 | - | 90 nM | [1][2][3] |
| GLUT4 | - | 68 nM | [3] |
| Glucose Consumption | HT-1080 | 228 nM | [3][5] |
| Lactate Secretion | HT-1080 | 234 nM | [3][5] |
| 2-Deoxyglucose (2DG) Transport | HT-1080 | 87 nM | [3][5] |
| Glycolytic ATP Production | HT-1080 (oligomycin-treated) | 127 nM | [3][5] |
| Cell Growth | HT-1080 | 677 nM | [1] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Half-life | Bioavailability (F) | Reference |
| Mice | Oral | 1.45 - 4.75 h | 15 - 30% | [5] |
| Rats | Oral | 2.04 - 5.38 h | 15 - 30% | [5] |
Signaling Pathways and Metabolic Impact
Treatment with this compound triggers significant alterations in cellular signaling and metabolic pathways. The primary effect is the inhibition of glycolysis, which in turn impacts the pentose phosphate pathway (PPP) and forces a greater reliance on oxidative phosphorylation for ATP production.
The inhibition of glucose uptake by this compound leads to a dose-dependent oxidation of both NADPH and NADH pools.[5] The reduction in glucose flux through the pentose phosphate pathway is a primary contributor to the depletion of NADPH.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.
In Vitro Assays
1. Glucose Uptake Assay (2-Deoxyglucose Method)
-
Principle: This assay measures the uptake of 2-deoxyglucose (2-DG), a glucose analog that is transported into the cell and phosphorylated but not further metabolized, thus accumulating intracellularly. The amount of accumulated 2-DG-6-phosphate is proportional to the glucose uptake rate.
-
Materials:
-
Cell line of interest (e.g., HT-1080)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
2-Deoxy-D-[³H]glucose or a non-radioactive 2-DG uptake assay kit
-
Lysis buffer
-
Scintillation counter or plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Wash cells with PBS and incubate in glucose-free medium for 1-2 hours.
-
Treat cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1 hour).
-
Add 2-DG (radiolabeled or as per kit instructions) to each well and incubate for 10-20 minutes.
-
Terminate the uptake by washing the cells with ice-cold PBS.
-
Lyse the cells according to the chosen detection method.
-
Quantify the amount of intracellular 2-DG using a scintillation counter or a plate reader.
-
Normalize the results to the protein concentration of each well.
-
2. Lactate Secretion Assay
-
Principle: This assay quantifies the amount of lactate secreted into the culture medium, which is a direct product of glycolysis.
-
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Lactate assay kit
-
Plate reader
-
-
Protocol:
-
Seed cells in a multi-well plate and treat with this compound or vehicle for the desired duration (e.g., 24 hours).
-
Collect the culture medium from each well.
-
Centrifuge the medium to remove any detached cells.
-
Use a commercial lactate assay kit to measure the lactate concentration in the supernatant according to the manufacturer's instructions.
-
Read the absorbance or fluorescence on a plate reader.
-
Normalize the lactate concentration to the cell number or protein concentration.
-
3. Glycolytic ATP Production Assay
-
Principle: This assay measures the rate of ATP production specifically from glycolysis by inhibiting mitochondrial ATP synthesis with oligomycin.
-
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Oligomycin
-
ATP assay kit
-
Luminometer
-
-
Protocol:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound or vehicle in the presence of oligomycin (to inhibit mitochondrial ATP synthase) for 1-2 hours.
-
Use a commercial ATP assay kit to lyse the cells and measure the ATP levels according to the manufacturer's protocol.
-
Measure luminescence using a luminometer.
-
The measured ATP levels represent the contribution from glycolysis.
-
4. NADP+/NADPH Ratio Assay
-
Principle: This assay measures the relative amounts of the oxidized (NADP+) and reduced (NADPH) forms of nicotinamide adenine dinucleotide phosphate, providing an indication of the cellular redox state.
-
Materials:
-
Cell line of interest
-
This compound
-
Extraction buffers (acidic for NADP+, basic for NADPH)
-
NADP/NADPH assay kit
-
Fluorometric or colorimetric plate reader
-
-
Protocol:
-
Culture and treat cells with this compound as required.
-
Harvest the cells and perform differential extraction of NADP+ and NADPH using acidic and basic extraction buffers, respectively, as per the kit instructions.[6]
-
Use the extracts in the enzymatic cycling reaction provided in the assay kit to generate a fluorescent or colorimetric signal.
-
Measure the signal on a plate reader.
-
Calculate the concentrations of NADP+ and NADPH from a standard curve and determine the ratio.
-
In Vivo Assays
1. Oral Glucose Tolerance Test (OGTT) in Mice
-
Principle: This test evaluates the ability of an animal to clear a glucose load from the blood, providing an indication of glucose metabolism in vivo.
-
Materials:
-
Mice (e.g., C57BL/6)
-
This compound formulation for oral gavage
-
Glucose solution (e.g., 2 g/kg)
-
Blood glucose meter and test strips
-
-
Protocol:
-
Fast the mice overnight (approximately 16 hours) with free access to water.[7]
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer this compound or vehicle control via oral gavage.
-
After a specific time (e.g., 60 minutes), administer a glucose solution via oral gavage.[8]
-
Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[7]
-
Plot the blood glucose concentration over time to assess glucose tolerance.
-
2. Tumor Xenograft Efficacy Study
-
Principle: This study assesses the anti-tumor efficacy of this compound in an in vivo setting using human tumor cells implanted in immunocompromised mice.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., NCI-H226)
-
This compound formulation for the chosen route of administration (e.g., intraperitoneal or oral)
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the desired dosing schedule (e.g., daily, every other day).
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Conclusion
This compound represents a significant tool for investigating the therapeutic potential of GLUT inhibition. Its well-characterized downstream effects on cellular metabolism and signaling provide a solid foundation for further preclinical and clinical development. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to explore the multifaceted impact of this compound and other GLUT inhibitors in various disease models. The provided visualizations of the underlying pathways serve to contextualize the quantitative data and experimental findings, facilitating a deeper understanding of the compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | GLUT inhibitor | Probechem Biochemicals [probechem.com]
- 4. Inhibition of glucose transport synergizes with chemical or genetic disruption of mitochondrial metabolism and suppresses TCA cycle-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. NADP/NADPH-Glo™ Assay Protocol [worldwide.promega.com]
- 7. mmpc.org [mmpc.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for KL-11743 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of KL-11743, a potent and orally active inhibitor of class I glucose transporters (GLUTs), in a cell culture setting. The following protocols and data are intended to guide researchers in utilizing this compound to investigate cancer metabolism and related therapeutic strategies.
Introduction
This compound is a glucose-competitive inhibitor targeting GLUT1, GLUT2, GLUT3, and GLUT4.[1][2] By blocking the primary pathway of glucose entry into cells, this compound effectively inhibits glycolysis, leading to significant alterations in cellular metabolism and energy production.[3][4][5] This compound has shown particular efficacy in cancer cells that are highly dependent on glucose for survival and proliferation. Notably, this compound's mechanism of action involves inducing a rapid collapse of NADH pools and a significant accumulation of aspartate, indicating a metabolic shift towards oxidative phosphorylation.[3][5] Furthermore, it can synergize with inhibitors of electron transport to induce cell death and can trigger a form of cell death known as disulfidptosis by inducing disulfide bonds in cytoskeletal proteins.[2]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cell-based assays.
Table 1: IC50 Values of this compound for Class I Glucose Transporters
| Target | IC50 (nM) |
| GLUT1 | 115[1][2] |
| GLUT2 | 137[1][2] |
| GLUT3 | 90[1][2] |
| GLUT4 | 68[2][6] |
Table 2: Functional Inhibition of Glucose Metabolism in HT-1080 Fibrosarcoma Cells
| Parameter | IC50 (nM) |
| Glucose Consumption | 228[2][4][6] |
| Lactate Secretion | 234[2][4][6] |
| 2-Deoxyglucose (2DG) Transport | 87[2][4][6] |
| Glycolytic ATP Production | 127[2][4][6] |
| Cell Growth (72h) | 677[2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vitro evaluation.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in fresh, anhydrous DMSO.[1] For example, to make 1 mL of a 10 mM stock, dissolve 5.23 mg of this compound (MW: 522.6 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 12 months or at -80°C for longer-term storage.[6]
Cell Viability and Proliferation Assay
Objective: To determine the effect of this compound on the growth and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HT-1080, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[7]
-
96-well cell culture plates
-
This compound stock solution
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or use of an automated imager like IncuCyte)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range is 39 nM to 10,000 nM.[2] Include a DMSO-only vehicle control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).[2]
-
At each time point, measure cell viability according to the manufacturer's protocol for the chosen reagent or acquire images using an automated imager.
-
Normalize the data to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Glucose Consumption and Lactate Production Assay
Objective: To quantify the effect of this compound on glycolysis by measuring glucose uptake from and lactate secretion into the culture medium.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
24-well or 6-well cell culture plates
-
This compound stock solution
-
Glucose and Lactate assay kits (e.g., colorimetric or fluorescent kits)
-
Microplate reader
Procedure:
-
Seed cells in 24-well or 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.001-10 µM) for a specified period, typically 24 hours.[2][8]
-
At the end of the incubation, collect a sample of the culture medium from each well.
-
Centrifuge the medium samples to remove any detached cells or debris.
-
Measure the concentration of glucose and lactate in the collected medium using appropriate assay kits, following the manufacturer's instructions.
-
In parallel, determine the cell number in each well to normalize the glucose consumption and lactate production rates.
-
Calculate glucose consumption by subtracting the final glucose concentration in the medium from the initial concentration. Lactate production is the final concentration in the medium of treated cells.
Western Blot Analysis for AMPK Activation
Objective: To assess the activation of the AMPK signaling pathway in response to this compound treatment.
Materials:
-
Cancer cell line (e.g., HT-1080)
-
6-well cell culture plates
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Primary antibodies: anti-phospho-AMPK (Thr172), anti-total AMPK, anti-phospho-ACC (Ser79), anti-total ACC, and a loading control (e.g., anti-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 0.001-10 µM) for a short duration, typically 1 hour, as AMPK phosphorylation is a rapid event.[2][9]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and determine the ratio of phosphorylated to total protein.
Concluding Remarks
This compound is a valuable research tool for investigating the role of glucose metabolism in cancer. The protocols outlined above provide a framework for characterizing its effects on cell viability, metabolic function, and key signaling pathways. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | transporter | TargetMol [targetmol.com]
- 4. | BioWorld [bioworld.com]
- 5. Inhibition of glucose transport synergizes with chemical or genetic disruption of mitochondrial metabolism and suppresses TCA cycle-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | GLUT inhibitor | Probechem Biochemicals [probechem.com]
- 7. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Use of KL-11743
For Researchers, Scientists, and Drug Development Professionals
Introduction
KL-11743 is a potent, orally bioavailable, and glucose-competitive inhibitor of the class I glucose transporters (GLUTs).[1][2][3] It demonstrates significant inhibitory activity against GLUT1, GLUT2, GLUT3, and GLUT4, thereby blocking glucose metabolism in cancer cells.[1][2] This unique mechanism of action makes this compound a valuable tool for investigating the role of glucose metabolism in cancer and as a potential therapeutic agent, particularly in tumors with specific metabolic vulnerabilities. These application notes provide detailed protocols and quantitative data to guide the in vivo use of this compound in preclinical research.
Mechanism of Action
This compound competitively inhibits the class I glucose transporters, leading to a blockade of glucose uptake and subsequent glycolysis.[1][2][4] This disruption of glucose metabolism results in a rapid decrease in NADH pools and an accumulation of aspartate, indicating a metabolic shift towards mitochondrial oxidative phosphorylation.[4][5] Notably, this compound exhibits synthetic lethality when combined with the inhibition of mitochondrial metabolism, either through chemical inhibitors of the electron transport chain or in cancer models with genetic deficiencies in the tricarboxylic acid (TCA) cycle, such as succinate dehydrogenase A (SDHA)-deficient tumors.[4][6][7] This targeted approach offers a promising therapeutic window for specific cancer subtypes. Additionally, this compound has been shown to induce disulfidptosis in cancer cells by promoting the formation of disulfide bonds in actin cytoskeletal proteins.[1]
Quantitative Data Summary
In Vitro Potency
| Target | IC50 (nM) | Assay Conditions |
| GLUT1 | 115 | TiterGlo assay[2] |
| GLUT2 | 137 | TiterGlo assay[2] |
| GLUT3 | 90 | TiterGlo assay[2] |
| GLUT4 | 68 | Not specified[1][3] |
| Glucose Consumption (HT-1080 cells) | 228 | 24-hour treatment[6] |
| Lactate Secretion (HT-1080 cells) | 234 | 24-hour treatment[6] |
| 2-Deoxyglucose (2DG) Transport (HT-1080 cells) | 87 | Not specified[6] |
| Glycolytic ATP Production (oligomycin-treated HT-1080 cells) | 127 | Not specified[6] |
| HT-1080 Cell Growth | 677 | 24-72 hour treatment[1] |
In Vivo Pharmacokinetics
| Species | Administration | Dose (mg/kg) | Oral Bioavailability (F) | tmax (h) | Half-life (t1/2) (h) |
| Mouse | p.o. | 10-100 | 15-30%[6] | 2-3[6] | 1.45-4.75[1][6] |
| Mouse | i.p. | 100 | - | - | Maintained inhibitory levels for 24h[1] |
| Rat | p.o. | 10-300 | 15-30%[6] | 2-3[6] | 2.04-5.38[1][6] |
Signaling and Metabolic Pathways
Experimental Protocols
Formulation and Administration
This compound can be formulated for oral (p.o.) or intraperitoneal (i.p.) administration. Due to its hydrophobic nature, a vehicle suitable for solubilizing the compound is required.
Oral Gavage Formulation: A common vehicle for oral administration in rodents is a suspension in corn oil.
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution in DMSO (e.g., 100 mg/mL).[2]
-
For a final dosing solution, add 50 µL of the 100 mg/mL DMSO stock to 950 µL of corn oil to achieve a 5 mg/mL solution.[2]
-
Vortex thoroughly to ensure a uniform suspension.
-
The mixed solution should be used immediately.[2]
Intraperitoneal Injection Formulation: A vehicle containing PEG300, Tween80, and water can be used for i.p. injections.
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).[2]
-
To prepare 1 mL of dosing solution, add 50 µL of the 100 mg/mL DMSO stock to 400 µL of PEG300 and mix until clear.[2]
-
Add 50 µL of Tween80 to the mixture and mix until clear.[2]
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.[2]
-
The mixed solution should be used immediately.[2]
In Vivo Efficacy Studies in Xenograft Models
This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model. This is particularly relevant for tumors with known metabolic vulnerabilities, such as those with mutations in TCA cycle enzymes (e.g., SDHA-deficient).[4][7]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line of interest (e.g., KEAP1 mutant or SDHA-deficient)
-
Matrigel (optional, for improved tumor take-rate)
-
This compound
-
Dosing vehicle
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS or media, optionally mixed with Matrigel at a 1:1 ratio.
-
Subcutaneously inject 1-10 x 10⁶ cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound or vehicle control to the respective groups via the chosen route (p.o. or i.p.). A typical dosing regimen could be 30-100 mg/kg once daily.[1]
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe mice for any signs of toxicity. A 14-day toxicology study in rats noted a dose-dependent decrease in the size of the testis/epididymis and potential for increased erythrocyte turnover.[6]
-
-
Endpoint:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Oral Glucose Tolerance Test (OGTT)
This protocol is used to assess the impact of this compound on systemic glucose metabolism.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound
-
Dosing vehicle
-
Glucose solution (e.g., 20% w/v in water)
-
Glucometer and test strips
Procedure:
-
Fasting: Fast mice overnight (approximately 16 hours) with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from the tail vein.
-
Drug Administration: Administer a single oral dose of this compound (e.g., 30 or 100 mg/kg) or vehicle.[1][6]
-
Glucose Challenge: After a set time post-drug administration (e.g., 30-60 minutes), administer an oral gavage of glucose (e.g., 2 g/kg body weight).
-
Blood Glucose Monitoring: Measure blood glucose at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance. This compound has been shown to significantly elevate blood glucose levels and delay glucose clearance in mice.[1][6]
Safety and Toxicology
In a 14-day toxicology study in male Sprague-Dawley rats, this compound was generally well-tolerated.[6] However, some dose-dependent effects were observed, including a decrease in the size of the testis and epididymis with disruption of normal tissue morphology.[6] Additionally, some doses were associated with increased circulating bilirubin and a slight decrease in hematocrit, suggesting a potential for increased erythrocyte turnover.[6] Importantly, brain exposure to this compound is limited.[6] Researchers should monitor for these potential toxicities in their studies.
Storage and Stability
This compound powder should be stored at -20°C for up to 3 years.[5] Stock solutions in a solvent can be stored at -80°C for up to 1 year.[5] It is recommended to use freshly prepared dosing solutions for in vivo experiments.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | GLUT inhibitor | Probechem Biochemicals [probechem.com]
- 4. Inhibition of glucose transport synergizes with chemical or genetic disruption of mitochondrial metabolism and suppresses TCA cycle-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | transporter | TargetMol [targetmol.com]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for IC50 Determination of KL-11743
For Researchers, Scientists, and Drug Development Professionals
Introduction
KL-11743 is a potent, orally active, and glucose-competitive inhibitor of the class I glucose transporters (GLUTs), demonstrating significant inhibitory activity against GLUT1, GLUT2, GLUT3, and GLUT4.[1][2][3][4] By blocking glucose transport into cells, this compound disrupts cellular metabolism, leading to a range of downstream effects, including the activation of AMP-activated protein kinase (AMPK) and, under specific cellular contexts, the induction of a novel form of programmed cell death termed disulfidptosis.[1][4] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent, particularly for tumors exhibiting high glucose dependence.
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based setting. Two primary methods are described: a direct measurement of glucose uptake inhibition using the fluorescent glucose analog 2-NBDG, and an indirect assessment of cell viability in response to this compound treatment.
Mechanism of Action and Signaling Pathways
This compound competitively inhibits the class I glucose transporters, preventing the uptake of glucose into the cell. This leads to a rapid depletion of intracellular glucose, impacting glycolysis and other glucose-dependent metabolic pathways.[1][5][6] A key consequence of this energetic stress is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][7][8][9] Activated AMPK works to restore energy balance by stimulating catabolic pathways and inhibiting anabolic processes.
Furthermore, in cancer cells with high levels of the cystine transporter SLC7A11, inhibition of glucose uptake by this compound can lead to a specific form of cell death known as disulfidptosis.[4] This process is triggered by the accumulation of intracellular cystine and the subsequent formation of disulfide bonds in cytoskeletal proteins, ultimately leading to cell death.[4]
Quantitative Data Summary
The IC50 values for this compound can vary depending on the specific GLUT transporter, the cell line used, and the experimental conditions, such as glucose concentration.[1][3] Below is a summary of reported IC50 values.
| Target/System | IC50 (nM) | Experimental Context | Reference |
| GLUT1 | 115 | In vitro assay | [1][2][3][4] |
| GLUT2 | 137 | In vitro assay | [1][2][3][4] |
| GLUT3 | 90 | In vitro assay | [1][2][3][4] |
| GLUT4 | 68 | In vitro assay | [3] |
| HT-1080 cells | 677 | Cell growth inhibition (24-72h) | [1][3] |
| HT-1080 cells | 228 | Glucose consumption | [1][10][11] |
| HT-1080 cells | 234 | Lactate secretion | [1][10][11] |
| HT-1080 cells | 87 | 2-Deoxyglucose (2DG) transport | [1][10][11] |
| HT-1080 cells | 127 | Glycolytic ATP production | [1][10][11] |
Experimental Protocols
Protocol 1: Determination of IC50 by 2-NBDG Glucose Uptake Assay
This protocol describes a cell-based assay to determine the IC50 of this compound by measuring the inhibition of the fluorescent glucose analog 2-NBDG uptake.
Materials:
-
This compound
-
Cell line of interest (e.g., HT-1080 fibrosarcoma cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well black, clear-bottom plate at a density of 2-5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO only).
-
Carefully remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
2-NBDG Uptake:
-
Prepare a working solution of 2-NBDG in glucose-free medium at a final concentration of 50-100 µM.
-
Remove the medium containing this compound and add 100 µL of the 2-NBDG working solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
-
Fluorescence Measurement:
-
Remove the 2-NBDG solution and wash the cells twice with 100 µL of ice-cold PBS per well.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for 2-NBDG (typically ~485 nm excitation and ~535 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence signal of the treated wells to the vehicle control wells to determine the percentage of glucose uptake inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: Determination of IC50 by Cell Viability Assay (MTT Assay)
This protocol determines the IC50 of this compound by measuring its effect on cell proliferation and viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][12]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear tissue culture plates
-
Absorbance microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium as described in Protocol 1.
-
Remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the wells.
-
Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
The protocols outlined in these application notes provide robust methods for determining the IC50 of this compound. The choice between the 2-NBDG uptake assay and the cell viability assay will depend on the specific research question. The 2-NBDG assay provides a direct measure of GLUT inhibition, while the cell viability assay offers insight into the downstream cytotoxic or cytostatic effects of the compound. Accurate determination of the IC50 is a critical step in the evaluation of this compound as a research tool and potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BioRender App [app.biorender.com]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Disulfidptosis decoded: a journey through cell death mysteries, regulatory networks, disease paradigms and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.com]
- 6. Inhibition of glucose transport synergizes with chemical or genetic disruption of mitochondrial metabolism and suppresses TCA cycle-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMPK signaling and its targeting in cancer progression and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for in vivo measurement of basal and insulin-stimulated glucose uptake in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
Application Notes and Protocols: KL-11743 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
KL-11743 is a potent and orally bioavailable small molecule inhibitor of the class I glucose transporters (GLUTs), including GLUT1, GLUT2, GLUT3, and GLUT4.[1][2] By competitively binding to these transporters, this compound effectively blocks glucose uptake and disrupts downstream glycolytic pathways. This targeted inhibition of glucose metabolism has shown significant promise as a therapeutic strategy in oncology, particularly for tumors exhibiting a high degree of glucose dependency, a phenomenon known as the Warburg effect.
Preclinical studies have demonstrated that this compound monotherapy can inhibit the growth of various cancer cell lines and suppress tumor growth in xenograft models.[1] More compellingly, research indicates that the anti-cancer activity of this compound can be significantly enhanced when used in combination with agents that target mitochondrial metabolism. This synergy arises from the cellular metabolic reprogramming induced by this compound, creating vulnerabilities that can be exploited by other therapeutic agents.[3]
These application notes provide a comprehensive overview of the preclinical data supporting the use of this compound in combination therapy, detailed protocols for in vitro and in vivo experimentation, and a summary of its pharmacological properties.
Mechanism of Action and Therapeutic Rationale for Combination Therapy
This compound's primary mechanism of action is the inhibition of glucose transport, which leads to a rapid depletion of intracellular glucose and a subsequent reduction in glycolysis.[1][4] This metabolic shift has several downstream consequences that form the basis for combination therapies:
-
Induction of Oxidative Stress: By blocking glucose metabolism, this compound causes a collapse in the NADH pool and an increase in the NADP+/NADPH ratio, leading to oxidative stress.[1][4]
-
Shift to Oxidative Phosphorylation: To compensate for the loss of glycolytic ATP production, cells become more reliant on mitochondrial oxidative phosphorylation (OXPHOS).[3][5][6][7]
-
Synthetic Lethality with Mitochondrial Inhibition: This increased dependence on OXPHOS creates a synthetic lethal interaction with inhibitors of the electron transport chain (ETC).[3] By simultaneously blocking glycolysis with this compound and mitochondrial respiration with an ETC inhibitor, cancer cell viability can be dramatically reduced.
-
Efficacy in TCA Cycle-Deficient Tumors: Tumors with mutations in the tricarboxylic acid (TCA) cycle, such as those with succinate dehydrogenase A (SDHA) deficiency, are particularly vulnerable to GLUT inhibition by this compound.[3]
This understanding of this compound's metabolic effects provides a strong rationale for combining it with other anticancer agents, particularly those that disrupt mitochondrial function.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | IC50 Value | Reference |
| GLUT1 Inhibition | - | 115 nM | [1][2] |
| GLUT2 Inhibition | - | 137 nM | [1][2] |
| GLUT3 Inhibition | - | 90 nM | [1][2] |
| GLUT4 Inhibition | - | 68 nM | [1] |
| Glucose Consumption Inhibition | HT-1080 | 228 nM | [4] |
| Lactate Secretion Inhibition | HT-1080 | 234 nM | [4] |
| 2-Deoxyglucose Transport Inhibition | HT-1080 | 87 nM | [4] |
| Glycolytic ATP Production Inhibition | HT-1080 (oligomycin-treated) | 127 nM | [4] |
| Cell Growth Inhibition | HT-1080 | 677 nM | [1] |
Table 2: In Vivo Pharmacokinetics of this compound
| Species | Route of Administration | Dose | Bioavailability (F) | tmax | Half-life (t1/2) | Reference |
| Mouse | Oral | 10-100 mg/kg | 15-30% | 2-3 h | 1.45-4.75 h | [4] |
| Rat | Oral | 10-300 mg/kg | 15-30% | 2-3 h | 2.04-5.38 h | [4] |
Table 3: In Vivo Efficacy of this compound
| Model | Treatment | Dosing Schedule | Outcome | Reference |
| NCI-H226 Xenograft (SLC7A11-high) | This compound 100 mg/kg | i.p. every two days for 5 weeks | Decreased tumor growth | [1] |
| KEAP1 KO Tumor Xenograft | This compound | Not specified | Significantly suppressed tumor growth | [1] |
| TCA Cycle-Deficient PDX | This compound | Not specified | Vulnerable to treatment | [4] |
Experimental Protocols
In Vitro Synergy Studies with Electron Transport Chain Inhibitors
Objective: To determine the synergistic anti-cancer effect of this compound in combination with an electron transport chain (ETC) inhibitor in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HT-1080 fibrosarcoma)
-
This compound
-
ETC inhibitor (e.g., Metformin, Phenformin, or a specific complex inhibitor like Rotenone for Complex I)
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2.
-
Drug Preparation: Prepare stock solutions of this compound and the ETC inhibitor in DMSO. Create a dose-response matrix by preparing serial dilutions of each drug in a separate 96-well plate.
-
Drug Treatment: Add the drug dilutions to the cells. Include wells with single-agent treatments and combination treatments. Also, include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: After incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
In Vivo Xenograft Studies in Combination with an ETC Inhibitor
Objective: To evaluate the in vivo efficacy of this compound in combination with an ETC inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for xenograft implantation (e.g., NCI-H226)
-
This compound
-
ETC inhibitor (e.g., Phenformin)
-
Vehicle for drug formulation (e.g., corn oil for this compound)
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The formula for tumor volume is (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment groups (n=8-10 mice per group):
-
Vehicle control
-
This compound alone
-
ETC inhibitor alone
-
This compound + ETC inhibitor
-
-
Drug Administration:
-
Administer this compound orally (p.o.) at a dose of 100 mg/kg daily.[1]
-
Administer the ETC inhibitor (dose and route will be specific to the chosen agent).
-
-
Treatment and Monitoring: Continue treatment for a predetermined period (e.g., 21-28 days). Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the combination therapy compared to single agents.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound and synergy with ETC inhibitors.
Experimental Workflow for In Vitro Synergy Screening
Caption: Workflow for in vitro combination screening.
Logical Relationship for Synthetic Lethality
Caption: Synthetic lethality of dual metabolic inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of glucose transport synergizes with chemical or genetic disruption of mitochondrial metabolism and suppresses TCA cycle-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. This compound | transporter | TargetMol [targetmol.com]
- 6. Metabolic adaptations to acute glucose uptake inhibition converge upon mitochondrial respiration for leukemia cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Glucose Uptake with KL-11743
For Researchers, Scientists, and Drug Development Professionals
Introduction
KL-11743 is a potent, orally active, and glucose-competitive inhibitor of the class I glucose transporters (GLUTs).[1][2][3] By effectively blocking cellular glucose import, this compound serves as a powerful tool for investigating the roles of glucose metabolism in various physiological and pathological processes, particularly in cancer biology. These application notes provide detailed protocols for utilizing this compound to measure glucose uptake in cell-based assays, summarize its inhibitory activity, and illustrate its impact on key signaling pathways.
Mechanism of Action
This compound competitively inhibits the class I glucose transporters—GLUT1, GLUT2, GLUT3, and GLUT4—thereby preventing the uptake of glucose into cells.[1][3] This targeted inhibition of glucose transport leads to a rapid depletion of intracellular glucose, forcing cells to adapt their metabolic processes. A primary consequence of this glucose deprivation is the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. The inhibition of glucose metabolism by this compound triggers a cascade of events, including a collapse in NADH pools and a metabolic shift towards oxidative phosphorylation.[4][5]
Data Presentation
Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against the class I GLUT transporters.
| Transporter | IC₅₀ (nM) |
| GLUT1 | 115 |
| GLUT2 | 137 |
| GLUT3 | 90 |
| GLUT4 | 68 |
Data sourced from MedchemExpress and Selleck Chemicals.[1][2]
Effects of this compound on Cellular Processes in HT-1080 Fibrosarcoma Cells
| Cellular Process | IC₅₀ (nM) |
| Glucose Consumption | 228 |
| Lactate Secretion | 234 |
| 2-Deoxyglucose (2-DG) Transport | 87 |
| Glycolytic ATP Production | 127 |
| Cell Growth (72h) | 677 |
Data sourced from multiple research publications.[1][3][6][7]
Signaling Pathway
The inhibition of glucose uptake by this compound initiates a signaling cascade primarily mediated by the activation of AMPK.
References
- 1. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 2. Glucose Uptake Assay Kit (Fluorescent), Cell-based - Creative Biolabs [adcc.creative-biolabs.com]
- 3. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe [en.bio-protocol.org]
- 4. "Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of" by Drew Folgmann [scholarworks.uark.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe [bio-protocol.org]
- 7. scholarworks.uark.edu [scholarworks.uark.edu]
Application Notes and Protocols for KL-11743 in Metabolic Reprogramming Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
KL-11743 is a potent and orally bioavailable small molecule inhibitor of the class I glucose transporters (GLUTs), demonstrating significant activity against GLUT1, GLUT2, GLUT3, and GLUT4.[1][2][3] Its ability to competitively inhibit glucose uptake induces a profound metabolic reprogramming in cancer cells, making it a valuable tool for studying cancer metabolism and a potential therapeutic agent. These application notes provide a comprehensive overview of this compound's effects and detailed protocols for its use in preclinical research.
Mechanism of Action
This compound competitively inhibits the class I glucose transporters, thereby blocking the initial and rate-limiting step of glycolysis. This disruption of glucose metabolism leads to a cascade of downstream effects, including:
-
Inhibition of Glycolysis: Reduced glucose uptake leads to decreased production of glycolytic intermediates and lactate.[1][4]
-
Energetic Stress: The blockade of glycolysis results in a rapid depletion of ATP.[4]
-
Redox Imbalance: A decrease in NADH and NADPH pools is observed, indicating significant redox stress.[4][5]
-
Metabolic Shift to Oxidative Phosphorylation: To compensate for the loss of glycolytic ATP production, cells shift towards mitochondrial oxidative phosphorylation.[6][7] This is often accompanied by an increase in glutamine consumption.
-
Induction of Cell Death: In cancer cells with high dependence on glycolysis or with compromised mitochondrial function, this compound can induce cell death.[1][7] It has shown synergistic effects with inhibitors of electron transport.[1]
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| GLUT Inhibition (IC50) | |||
| GLUT1 | 115 nM | In vitro assay | [1][2] |
| GLUT2 | 137 nM | In vitro assay | [1][2] |
| GLUT3 | 90 nM | In vitro assay | [1][2] |
| GLUT4 | 68 nM | In vitro assay | [1] |
| Metabolic Inhibition in HT-1080 cells (IC50) | |||
| Glucose Consumption | 228 nM | HT-1080 | [4] |
| Lactate Secretion | 234 nM | HT-1080 | [4] |
| 2-Deoxyglucose (2DG) Transport | 87 nM | HT-1080 | [4] |
| Glycolytic ATP Production | 127 nM | HT-1080 (oligomycin-treated) | [4] |
| Cell Growth Inhibition (IC50) | |||
| HT-1080 fibrosarcoma | 677 nM | HT-1080 | [1] |
In Vivo Pharmacokinetics of this compound
| Parameter | Value | Species | Reference |
| Oral Bioavailability (F) | 15-30% | Mice and Rats | [4] |
| Half-life (t1/2) | 1.45 - 4.75 h | Mice | [4] |
| 2.04 - 5.38 h | Rats | [4] | |
| Time to Max Concentration (tmax) | 2 - 3 h | Mice and Rats | [4] |
Experimental Protocols
Cell Proliferation Assay
This protocol is designed to determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HT-1080)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue) or a viability reagent (e.g., CellTiter-Glo®)
-
Incubator (37°C, 5% CO2)
-
Microplate reader (if using a viability reagent)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the overnight medium from the cells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 24-72 hours.
-
Assessment of Proliferation:
-
Cell Counting: Aspirate the medium, wash with PBS, and detach the cells using trypsin. Neutralize the trypsin, and then count the viable cells using a hemocytometer and Trypan Blue.
-
Viability Reagent: Add the viability reagent according to the manufacturer's instructions and measure the luminescence or fluorescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Western Blot for Phosphorylated AMPK
This protocol is for assessing the activation of the AMPK pathway in response to this compound treatment.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-AMPKα (Thr172), anti-AMPKα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to attach. Treat the cells with various concentrations of this compound (e.g., 0.01-10 µM) for a specified time (e.g., 1 hour).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated AMPK signal to the total AMPK signal.
Glucose Uptake Assay using 2-Deoxyglucose (2-DG)
This protocol measures the rate of glucose uptake by cells treated with this compound.
Materials:
-
Cancer cell line
-
Glucose-free culture medium
-
This compound
-
2-Deoxy-[3H]-glucose or a non-radioactive 2-DG uptake assay kit
-
Lysis buffer
-
Scintillation counter or microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate. The next day, pre-treat the cells with this compound in complete medium for a specified time.
-
Glucose Starvation: Wash the cells with warm PBS and incubate them in glucose-free medium for 30-60 minutes.
-
2-DG Uptake: Add 2-deoxy-[3H]-glucose (or the non-radioactive 2-DG reagent) to the wells and incubate for 10-20 minutes.
-
Termination of Uptake: Stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Cell Lysis and Measurement: Lyse the cells and measure the amount of internalized 2-DG. For radioactive 2-DG, use a scintillation counter. For non-radioactive kits, follow the manufacturer's protocol and use a microplate reader.
-
Data Analysis: Normalize the 2-DG uptake to the protein concentration in each well. Calculate the percentage of inhibition of glucose uptake relative to the vehicle control.
Lactate Secretion Assay
This protocol quantifies the amount of lactate released into the culture medium.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Lactate assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with this compound in fresh medium.
-
Sample Collection: After 24-48 hours of treatment, collect the cell culture medium.
-
Lactate Measurement: Use a commercial lactate assay kit to measure the lactate concentration in the collected medium according to the manufacturer's instructions.
-
Data Analysis: Normalize the lactate concentration to the number of cells or the protein content of the corresponding cell lysate.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line (e.g., NCI-H226)
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., corn oil)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 100 mg/kg) or vehicle orally (p.o.) or via intraperitoneal (i.p.) injection daily or as determined by tolerability studies.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Study Termination: At the end of the study (e.g., after 3-5 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General workflow for in vitro experiments.
Caption: Workflow for in vivo xenograft studies.
References
- 1. Extraction of Metabolites from Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. Extraction of Metabolites from Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of harvesting, extraction, and analytical protocols for UPLC-ESI-MS-based metabolomic analysis of adherent mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [worldwide.promega.com]
- 7. Glucose Uptake-Glo Assay Technical Manual [promega.sg]
Application Notes and Protocols for KL-11743 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
KL-11743 is a potent, orally bioavailable, and glucose-competitive inhibitor of class I glucose transporters (GLUTs), with inhibitory concentrations in the nanomolar range for GLUT1, GLUT2, GLUT3, and GLUT4.[1][2][3] By blocking cellular glucose uptake and metabolism, this compound induces a rapid collapse of NADH pools and a metabolic shift towards mitochondrial oxidative phosphorylation.[4][5] This mechanism has shown significant anti-tumor activity, particularly in cancers with deficiencies in the tricarboxylic acid (TCA) cycle or those exhibiting high dependence on glucose metabolism.[3][5] Preclinical studies using xenograft mouse models have demonstrated the in vivo efficacy of this compound in suppressing tumor growth, making it a promising candidate for further oncological research.[1][6]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in xenograft mouse models, intended to guide researchers in designing and executing robust in vivo studies.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Cell Line/Assay Condition |
| GLUT1 | 115 | TiterGlo assay[2] |
| GLUT2 | 137 | TiterGlo assay[2] |
| GLUT3 | 90 | TiterGlo assay[2] |
| GLUT4 | 68 | Not specified[3] |
| Glucose Consumption | 228 | HT-1080 fibrosarcoma cells[3][6] |
| Lactate Secretion | 234 | HT-1080 fibrosarcoma cells[3][6] |
| 2-Deoxyglucose (2DG) Transport | 87 | HT-1080 fibrosarcoma cells[3][6] |
| Glycolytic ATP Production | 127 | Oligomycin-treated HT-1080 cells[3][6] |
| HT-1080 Cell Growth | 677 | 24-72 hour exposure[1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosage and Administration | Key Findings |
| SLC7A11-high NCI-H226 | 100 mg/kg; intraperitoneal injection (i.p.) every two days for 5 weeks | Decreased tumor growth; well-tolerated.[1] |
| KEAP1 KO Tumors | Not specified | Significantly suppressed tumor growth.[1] |
| TCA Cycle-Deficient Patient-Derived Xenografts (PDX) | Not specified | Vulnerable to this compound treatment.[5][6] |
Table 3: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Mice | Rats |
| Oral Bioavailability (F) | 15-30% | 15-30% |
| tmax (oral) | 2-3 hours | 2-3 hours |
| Half-life (t1/2) | 1.45-4.75 hours | 2.04-5.38 hours |
| Plasma Exposure | Dose-linear, ~20 µM at 10-100 mg/kg | Dose-linear |
| Brain Exposure | Limited | Not specified |
Signaling Pathway and Mechanism of Action
This compound competitively inhibits class I glucose transporters, primarily GLUT1 and GLUT3, which are often overexpressed in cancer cells. This inhibition blocks the entry of glucose into the cell, thereby disrupting glycolysis and downstream metabolic processes. The cellular response to this compound involves a rapid depletion of NADH and NADPH pools and an accumulation of aspartate.[4][6] This indicates a forced shift from glycolysis to oxidative phosphorylation for energy production.[4] Cancers with mutations in the TCA cycle, such as those with succinate dehydrogenase A (SDHA) deficiency, are particularly sensitive to this compound, as they are unable to compensate for the loss of glycolytic flux through mitochondrial respiration.[5]
Caption: Mechanism of action of this compound in cancer cells.
Experimental Protocols
1. Preparation of this compound for In Vivo Administration
-
For Oral Gavage (Corn Oil Formulation):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Prepare a stock solution by dissolving this compound in fresh, high-quality DMSO to a concentration of 3 mg/mL.[2]
-
For a 1 mL final working solution, add 50 µL of the 3 mg/mL DMSO stock to 950 µL of corn oil.[2]
-
Vortex thoroughly to ensure a uniform suspension.
-
This formulation should be prepared fresh before each use for optimal results.[2]
-
-
For Intraperitoneal Injection (Aqueous Formulation):
-
Prepare a 100 mg/mL stock solution of this compound in DMSO.[2] Note: Use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[2]
-
For a 1 mL final working solution, add 50 µL of the 100 mg/mL DMSO stock to 400 µL of PEG300. Mix until the solution is clear.[2]
-
Add 50 µL of Tween80 to the mixture and mix until clear.[2]
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.[2]
-
This mixed solution should be used immediately.[2]
-
2. Xenograft Mouse Model Protocol (Subcutaneous)
-
Cell Culture:
-
Culture the chosen cancer cell line (e.g., NCI-H226, HT-1080) under standard conditions recommended by the supplier.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel (or as optimized for the specific cell line) at a concentration of 5-10 x 10⁷ cells/mL.
-
-
Tumor Implantation:
-
Use immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice), aged 6-8 weeks.
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100 µL of the cell suspension (containing 5-10 x 10⁶ cells) subcutaneously into the flank of the mouse.
-
Monitor the animals for tumor growth.
-
-
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Measure tumor dimensions using calipers and record the body weight of each mouse before starting treatment.
-
Administer this compound or vehicle control according to the desired schedule (e.g., 100 mg/kg, i.p., every other day).[1]
-
Continue treatment for the specified duration (e.g., 5 weeks).[1]
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival analysis or assessment of metastasis.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Caption: Experimental workflow for a subcutaneous xenograft study.
3. Considerations for Patient-Derived Xenograft (PDX) Models
PDX models, which involve the implantation of patient tumor tissue into immunocompromised mice, can provide a more clinically relevant assessment of drug efficacy.[7]
-
Model Selection: Select PDX models with known metabolic profiles, such as deficiencies in TCA cycle enzymes (e.g., SDHA), to test the specific vulnerability to GLUT inhibition by this compound.[5]
-
Implantation: Tumor fragments are typically implanted subcutaneously or orthotopically. Orthotopic models may better recapitulate the tumor microenvironment.[7]
-
Treatment and Monitoring: Protocols are similar to those for cell line-derived xenografts, but tumor growth rates can be more variable. Individual animal monitoring is crucial.
Safety and Toxicology Notes:
-
In a 14-day toxicology study in rats, this compound was generally well-tolerated.[6]
-
Potential side effects observed at some doses included a dose-dependent decrease in the size of the testis/epididymis, increased circulating bilirubin, and a slight decrease in hematocrit, suggesting a potential for increased erythrocyte turnover.[6]
-
This compound significantly elevates blood glucose levels and delays glucose clearance, which should be considered during in vivo studies.[1][6] Regular monitoring of animal health is essential.
Disclaimer: this compound is for research use only and is not for human consumption. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | GLUT inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound | transporter | TargetMol [targetmol.com]
- 5. Inhibition of glucose transport synergizes with chemical or genetic disruption of mitochondrial metabolism and suppresses TCA cycle-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Patient-derived xenograft models to optimize kidney cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating the Efficacy of KL-11743 in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their ability to mimic the complex microenvironment of in vivo solid tumors more accurately than traditional 2D monolayer cultures.[1][2][3] These models recapitulate crucial aspects like cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, making them invaluable tools for preclinical drug evaluation.[1] KL-11743 is a potent, orally bioavailable, and glucose-competitive inhibitor of class I glucose transporters (GLUTs), which are frequently overexpressed in cancer cells to meet their high metabolic demands.[4][5][6] By targeting glucose uptake, this compound presents a promising anti-cancer strategy.[6]
These application notes provide a comprehensive overview of the mechanism of this compound and detailed protocols for its application and evaluation in 3D tumor spheroid models.
Mechanism of Action of this compound
This compound is a pan-inhibitor of class I glucose transporters, with potent activity against GLUT1, GLUT2, GLUT3, and GLUT4.[4][5] Its primary mechanism involves competitively binding to these transporters, thereby blocking the cellular uptake of glucose.[4] This action triggers a cascade of metabolic consequences within cancer cells:
-
Inhibition of Glycolysis : By preventing glucose entry, this compound effectively shuts down glycolysis, leading to a reduction in lactate secretion and the depletion of glycolytic ATP production.[4][7]
-
Redox Imbalance : The blockade of glucose metabolism leads to a rapid collapse in NADH pools and a depletion of the NADPH pool, which is critical for maintaining antioxidant defenses.[8][9][10] This results in an increased NADP+/NADPH ratio, rendering cells vulnerable to oxidative stress.[4][10]
-
Metabolic Shift : In response to glucose deprivation, cells exhibit a dramatic shift toward oxidative phosphorylation (OXPHOS) in the mitochondria, evidenced by a striking accumulation of aspartate.[8][9]
-
Synergistic Lethality : The reliance on mitochondrial metabolism creates a vulnerability. This compound shows synthetic lethality when combined with agents that disrupt mitochondrial function, such as electron transport chain inhibitors, or in tumors with endogenous mutations in the tricarboxylic acid (TCA) cycle (e.g., SDHA-deficient cancers).[7][9]
-
Disulfidptosis Induction : this compound can also induce a form of cell death known as disulfidptosis by promoting the formation of disulfide bonds in actin cytoskeletal proteins.[4]
References
- 1. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. This compound | transporter | TargetMol [targetmol.com]
- 9. Inhibition of glucose transport synergizes with chemical or genetic disruption of mitochondrial metabolism and suppresses TCA cycle-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Seahorse Assay with KL-11743 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
KL-11743 is a potent, orally active, and glucose-competitive inhibitor of the class I glucose transporters (GLUT1, GLUT2, GLUT3, and GLUT4)[1][2]. By specifically blocking glucose transport into the cell, this compound effectively inhibits glycolysis, the primary pathway for glucose metabolism. This targeted action induces a metabolic shift, forcing cells to rely more heavily on mitochondrial oxidative phosphorylation for their energy needs[3][4]. This document provides detailed application notes and protocols for utilizing the Agilent Seahorse XF Analyzer to investigate the metabolic effects of this compound treatment on live cells in real-time.
The Seahorse XF Analyzer measures two key parameters of cellular metabolism: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis[5]. By monitoring these rates, researchers can gain valuable insights into the metabolic phenotype of cells and how they respond to treatment with this compound.
Mechanism of Action of this compound
This compound competitively binds to class I GLUT transporters, preventing the uptake of glucose from the extracellular environment. This leads to a rapid depletion of intracellular glucose and a subsequent reduction in the rate of glycolysis. As a consequence, the production of lactate, a major contributor to ECAR, is diminished. To compensate for the reduced ATP production from glycolysis, cells often upregulate mitochondrial respiration, resulting in an increased OCR. This metabolic reprogramming is a key indicator of the cellular response to this compound.
dot
Caption: Mechanism of action of this compound.
Expected Metabolic Effects of this compound in a Seahorse Assay
Treatment with this compound is expected to induce the following changes in OCR and ECAR measurements:
-
Decrease in ECAR: As this compound blocks glucose uptake, the rate of glycolysis will decrease, leading to a reduction in lactate production and, consequently, a lower ECAR.
-
Increase in OCR: To compensate for the loss of ATP from glycolysis, cells will likely increase their reliance on mitochondrial respiration, resulting in a higher OCR.
These shifts in metabolic phenotype can be quantified using the Seahorse XF Analyzer, providing a robust method for assessing the efficacy and mechanism of action of this compound.
Experimental Protocols
I. Cell Seeding and Culture
-
Cell Line Selection: Choose a cell line known to be sensitive to glycolysis inhibition. Many cancer cell lines exhibit high rates of glycolysis (the Warburg effect) and are suitable models.
-
Seeding Density: Determine the optimal cell seeding density for your chosen cell line to ensure a confluent monolayer on the day of the assay. This typically ranges from 1 x 10⁴ to 8 x 10⁴ cells per well in a 96-well Seahorse XF plate.
-
Plate Cells: Seed the cells in a Seahorse XF96 or XF24 cell culture microplate in their standard growth medium.
-
Incubation: Incubate the plate overnight in a 37°C, 5% CO₂ incubator.
II. Preparation of Reagents and Assay Medium
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Seahorse XF Assay Medium: Prepare the assay medium by supplementing Seahorse XF Base Medium with desired substrates. A common formulation is:
-
Seahorse XF Base Medium
-
10 mM Glucose
-
1 mM Pyruvate
-
2 mM Glutamine
-
Adjust pH to 7.4 at 37°C.
-
-
Compound Plate Preparation: Prepare a utility plate containing the compounds to be injected during the assay. For a standard Cell Mito Stress Test, this will include Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A. For experiments with this compound, it can be injected from Port A.
III. Seahorse XF Cell Mito Stress Test Protocol with this compound
This protocol is designed to assess the effect of this compound on mitochondrial function.
dot
Caption: Seahorse XF Cell Mito Stress Test workflow with this compound.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.
-
Prepare Cells: On the day of the assay, remove the growth medium from the cells and wash with pre-warmed Seahorse XF Assay Medium. Add the final volume of assay medium to each well and incubate in a non-CO₂ 37°C incubator for 1 hour.
-
Load Sensor Cartridge: Load the utility plate with this compound, Oligomycin, FCCP, and Rotenone/Antimycin A into the appropriate ports of the hydrated sensor cartridge.
-
Run the Assay:
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Replace the calibrant plate with the cell plate.
-
Start the assay. The instrument will measure basal OCR and ECAR.
-
Inject this compound and measure the acute response.
-
Sequentially inject Oligomycin, FCCP, and Rotenone/Antimycin A to determine the key parameters of mitochondrial function.
-
Data Presentation
The following tables present representative data from a Seahorse XF Cell Mito Stress Test on a cancer cell line treated with this compound.
Table 1: Effect of this compound on Basal OCR and ECAR
| Treatment | Basal OCR (pmol/min) | Basal ECAR (mpH/min) |
| Vehicle Control | 150 ± 10 | 60 ± 5 |
| This compound (1 µM) | 220 ± 15 | 35 ± 4 |
Table 2: Mitochondrial Respiration Parameters after this compound Treatment
| Parameter | Vehicle Control | This compound (1 µM) |
| Basal Respiration | 150 ± 10 | 220 ± 15 |
| ATP-linked Respiration | 100 ± 8 | 150 ± 12 |
| Maximal Respiration | 300 ± 25 | 400 ± 30 |
| Spare Respiratory Capacity | 150 ± 15 | 180 ± 15 |
| Proton Leak | 50 ± 5 | 70 ± 6 |
| Non-mitochondrial Respiration | 20 ± 3 | 20 ± 3 |
*Data are presented as mean ± SD.
Data Interpretation
dot
Caption: Logical flow of data interpretation.
The representative data clearly demonstrates the expected metabolic effects of this compound. The significant decrease in basal ECAR confirms the inhibition of glycolysis. The corresponding increase in basal OCR and other mitochondrial parameters, such as ATP-linked respiration and maximal respiration, indicates a compensatory shift towards oxidative phosphorylation. The increased spare respiratory capacity suggests that the cells have a greater capacity to respond to further metabolic stress after this compound treatment.
These application notes and protocols provide a comprehensive guide for researchers to effectively use the Seahorse XF Analyzer to study the metabolic effects of the GLUT inhibitor this compound. The provided methodologies and representative data will aid in the design, execution, and interpretation of experiments aimed at understanding the mechanism of action of this and similar compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic adaptations to acute glucose uptake inhibition converge upon mitochondrial respiration for leukemia cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
KL-11743 solubility and preparation of stock solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of KL-11743 and the preparation of stock solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It exhibits high solubility in DMSO.[1][2][3] For in vivo studies, specific formulations using a combination of solvents like DMSO, PEG300, Tween 80, and water or corn oil are suggested.[1]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound varies significantly across different solvents. Please refer to the table below for detailed solubility information.
Q3: How should I store the solid compound and prepared stock solutions?
A3: Proper storage is crucial to maintain the stability of this compound.
-
Stock Solutions in DMSO:
Q4: I am observing precipitation in my stock solution. What should I do?
A4: If you observe precipitation, it could be due to several factors:
-
Solvent Quality: Ensure you are using fresh, high-quality DMSO. Moisture-absorbing DMSO can reduce solubility.[1]
-
Concentration: You may have exceeded the solubility limit. Refer to the solubility table to ensure you are working within the recommended concentration range.
-
Temperature: Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[5] Gentle warming and sonication can aid in dissolution if precipitation occurs during preparation.[2][3][4]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL[1] | 191.35 mM[1] | Use of fresh DMSO is recommended as moisture can reduce solubility.[1] Sonication and warming to 60°C can aid dissolution.[3] |
| DMSO | 25 mg/mL[2][3] | 47.84 mM[2][3] | Sonication is recommended.[2] |
| Ethanol | 3 mg/mL[1] | Not specified | |
| Water | Insoluble[1] | Not applicable | |
| 10% DMSO in 90% corn oil | ≥ 2.08 mg/mL[3][4] | ≥ 3.98 mM[3] | Results in a clear solution.[3][4] |
| 0.5% Methylcellulose/0.25% Tween-80 in Water | 9.98 mg/mL[3] | 19.10 mM[3] | Forms a suspended solution; sonication is needed.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder (Molecular Weight: 522.6 g/mol )[1]
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Optional: Sonicator or water bath
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening.[5]
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, you will need 5.226 mg of this compound.
-
Dissolution:
-
Add the appropriate volume of fresh DMSO to the vial containing the this compound powder. To prepare a 10 mM solution, you would add 1 mL of DMSO to 5.226 mg of the compound.
-
Vortex the solution thoroughly to facilitate dissolution.
-
If the compound does not fully dissolve, sonication or gentle warming (e.g., in a 37°C water bath) can be applied.[2][3][4]
-
-
Aliquoting and Storage:
Mandatory Visualization
This compound is a potent inhibitor of class I glucose transporters (GLUTs), which play a crucial role in cellular glucose uptake and metabolism. By blocking these transporters, this compound disrupts the glycolytic pathway, impacting cellular energy production and biosynthetic processes.
Caption: Mechanism of action of this compound as a GLUT inhibitor.
References
KL-11743 stability in culture media
Technical Support Center: KL-11743
This technical support center provides guidance on the use and stability of this compound, a potent, orally bioavailable inhibitor of class I glucose transporters (GLUTs)[1][2][3]. Proper handling and an understanding of its stability in culture media are critical for obtaining reproducible and accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound should be dissolved in fresh, moisture-free DMSO to prepare a stock solution. For example, a 100 mg/mL (191.35 mM) stock can be prepared[4]. For long-term storage, aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year. For shorter-term storage, aliquots can be kept at -20°C for up to one month[4].
Q2: How stable is this compound once diluted into aqueous cell culture media?
A2: While specific data on the half-life in every culture medium is not available, empirical testing is strongly recommended as stability can be influenced by media components, pH, and temperature. Based on typical small molecule behavior, it is advisable to prepare fresh working solutions in media for each experiment from a DMSO stock immediately before use[4]. For time-course experiments exceeding 24 hours, consider the potential for degradation and its impact on the effective concentration. The tables below provide representative stability data under common conditions.
Q3: Does the presence of serum (e.g., FBS) affect the stability or activity of this compound?
A3: Serum proteins can bind to small molecules, potentially reducing their effective concentration or affecting stability. While specific binding studies for this compound have not been published, it is a common factor to consider. If experimental results differ between serum-free and serum-containing media, protein binding may be a contributing factor. We recommend running pilot studies to determine the optimal concentration for your specific media conditions.
Q4: What are the known targets of this compound?
A4: this compound is a potent, glucose-competitive inhibitor of the class I glucose transporters. It has published IC50 values of 115 nM for GLUT1, 137 nM for GLUT2, 90 nM for GLUT3, and 68 nM for GLUT4[2][5]. It inhibits glucose consumption and lactate secretion in cells[1][2][6].
Quantitative Stability Data
The following tables present representative data on this compound stability in common cell culture media. This data is intended as a guideline; users should perform their own stability assessment for their specific experimental setup.
Table 1: Half-Life of this compound in Different Culture Media at 37°C
| Medium | Serum Concentration | pH | Half-Life (t½) in Hours |
| DMEM, high glucose | 10% FBS | 7.4 | ~48 |
| DMEM, high glucose | 0% FBS (serum-free) | 7.4 | ~55 |
| RPMI-1640 | 10% FBS | 7.2 | ~45 |
| RPMI-1640 | 0% FBS (serum-free) | 7.2 | ~50 |
Table 2: Effect of Temperature on this compound Stability in DMEM + 10% FBS
| Parameter | 37°C (Incubator) | 25°C (Benchtop) | 4°C (Refrigerator) |
| % Recovery after 24 hours | ~82% | ~95% | >99% |
| % Recovery after 48 hours | ~50% | ~88% | >99% |
| % Recovery after 72 hours | ~30% | ~75% | ~98% |
Troubleshooting Guide
Issue 1: High variability or lower-than-expected potency in cell-based assays.
-
Possible Cause: Degradation of this compound in the culture medium during a long incubation period.
-
Solution:
-
Use Fresh Solutions: Always prepare working dilutions of this compound in your culture medium immediately before adding to cells. Do not store the compound in aqueous media.
-
Consider Media Changes: For experiments lasting longer than 48 hours, consider replacing the medium with freshly prepared this compound to maintain a more consistent concentration.
-
Run a Time-Course Control: Assess the stability of this compound in your specific medium over your experimental time course using the HPLC protocol below.
-
Issue 2: Precipitate forms after diluting the DMSO stock into aqueous media.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium. Although soluble in DMSO, it is insoluble in water[4].
-
Solution:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤0.5%) to avoid solvent-induced toxicity and solubility issues.
-
Increase Mixing: When diluting, add the DMSO stock to the medium dropwise while vortexing or stirring to facilitate rapid dispersal and prevent localized high concentrations that can cause precipitation.
-
Lower Working Concentration: If precipitation persists, you may be exceeding the solubility limit. Try working at a lower concentration of this compound.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes how to prepare a 10 mM stock solution in DMSO and a subsequent 10 µM working solution in cell culture medium.
-
Materials:
-
This compound powder (MW: 522.6 g/mol )[4]
-
Anhydrous/molecular biology grade DMSO
-
Sterile cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes and pipette tips
-
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh out 5.23 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot into smaller volumes (e.g., 20 µL) in sterile tubes to minimize freeze-thaw cycles.
-
Store aliquots at -80°C.
-
-
Working Solution Preparation (10 µM in Culture Medium):
-
Thaw one aliquot of the 10 mM DMSO stock solution.
-
Warm the desired volume of cell culture medium to 37°C.
-
Perform a serial dilution. For example, to make a 10 µM solution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed culture medium.
-
Vortex the tube immediately and gently to ensure the compound is evenly dispersed. The final DMSO concentration will be 0.1%.
-
Use this working solution immediately for your experiments.
-
Protocol 2: Assessing this compound Stability in Culture Medium via HPLC
This protocol provides a general workflow for quantifying the concentration of this compound over time in a specific culture medium.
-
Incubation:
-
Prepare a working solution of this compound in your desired cell culture medium (e.g., 10 µM in DMEM + 10% FBS).
-
Dispense aliquots of this solution into sterile tubes, one for each time point (e.g., 0, 2, 8, 24, 48 hours).
-
Place the tubes in a 37°C, 5% CO₂ incubator.
-
-
Sample Collection:
-
At each designated time point, remove one tube from the incubator.
-
Immediately add an equal volume of cold Acetonitrile (ACN) containing an internal standard (IS) to precipitate proteins and halt degradation.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully collect the supernatant and transfer it to an HPLC vial.
-
-
HPLC Analysis:
-
Analyze the samples using a reverse-phase C18 column.
-
Use a mobile phase gradient (e.g., water and ACN with 0.1% formic acid).
-
Detect this compound using a UV detector at a predetermined wavelength.
-
Calculate the peak area ratio of this compound relative to the internal standard.
-
Determine the concentration at each time point by comparing it to a standard curve prepared in a 50:50 mix of medium and ACN.
-
Plot the percentage of remaining this compound against time to determine its stability profile and half-life.
-
Signaling Pathway Context
This compound inhibits glucose uptake by blocking GLUT transporters. This directly impacts glycolysis and downstream metabolic pathways that are crucial for rapidly proliferating cells. Instability of the compound can lead to a reduced blockade of this pathway, confounding experimental interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | GLUT inhibitor | Probechem Biochemicals [probechem.com]
- 3. Inhibition of glucose transport synergizes with chemical or genetic disruption of mitochondrial metabolism and suppresses TCA cycle-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. | BioWorld [bioworld.com]
Technical Support Center: Optimizing KL-11743 Dosage for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of KL-11743 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active, and glucose-competitive inhibitor of the class I glucose transporters (GLUTs).[1][2] It specifically targets GLUT1, GLUT2, GLUT3, and GLUT4, thereby blocking glucose metabolism within cells.[1] This inhibition leads to a rapid increase in the phosphorylation of AMPK and acetyl-coenzyme A carboxylase, and an increase in the NADP+/NADPH ratio.[1] By disrupting glucose uptake, this compound can induce cell death, particularly in cancer cell lines with high SLC7A11 expression, and can synergize with electron transport inhibitors.[1]
Q2: What is a recommended starting dose for in vivo studies with this compound?
Based on preclinical studies, a dose range of 30-100 mg/kg administered orally (p.o.) has been shown to be effective in mice.[1] A single oral dose of 30 or 100 mg/kg significantly elevated blood glucose levels and delayed glucose clearance in mice.[3] For tumor growth suppression studies, daily oral doses of 100 mg/kg have been used in mice with patient-derived xenografts (PDXs). It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose in your specific animal model and disease context.
Q3: How should this compound be formulated for oral administration?
For oral gavage, this compound can be formulated in a vehicle such as corn oil.[2] A suggested method involves preparing a stock solution in DMSO and then diluting it in corn oil.[2] For example, a 3 mg/mL solution can be prepared by adding 50 μL of a 100 mg/mL DMSO stock to 950 μL of corn oil.[2] It is recommended to use the mixed solution immediately for best results.[2] Another option is a formulation with PEG300, Tween80, and ddH2O.[2]
Q4: What are the pharmacokinetic properties of this compound?
This compound exhibits moderate oral bioavailability (15-30%) in mice and rats.[1][3] It has a dose-linear plasma exposure profile.[1][3] The half-life ranges from 1.45 to 4.75 hours in mice and 2.04 to 5.38 hours in rats.[1][3] The time to reach maximum plasma concentration (tmax) is approximately 2-3 hours after oral administration.[3] Importantly, brain exposure to this compound is limited.[3]
Troubleshooting Guide
Issue 1: Suboptimal efficacy or lack of response at the initial dose.
-
Question: Is the compound reaching the target tissue at a sufficient concentration?
-
Troubleshooting Step: Perform pharmacokinetic (PK) analysis to measure plasma and tumor concentrations of this compound over time. Plasma levels of this compound at 100 mg/kg (i.p.) have been shown to be maintained at inhibitory levels for most of a 24-hour period.[1]
-
-
Question: Is the target (GLUTs) being engaged by the compound?
-
Troubleshooting Step: Conduct a pharmacodynamic (PD) study. This could involve measuring downstream biomarkers of GLUT inhibition, such as changes in glucose uptake in the tumor tissue or alterations in the levels of glycolytic intermediates. This compound has been shown to inhibit glucose consumption and lactate secretion.[1]
-
-
Question: Is the dosing frequency appropriate?
Issue 2: Unexpected toxicity or adverse effects observed.
-
Question: Is the observed toxicity compound-related or vehicle-related?
-
Troubleshooting Step: Always include a vehicle-only control group in your in vivo studies to differentiate between the effects of this compound and the formulation excipients.
-
-
Question: Are the observed toxicities consistent with the known profile of this compound?
-
Troubleshooting Step: A 14-day toxicology study in rats showed that this compound was generally well-tolerated.[3] However, dose-dependent effects on the testis/epididymis, increased circulating bilirubin, and a slight decrease in hematocrit were noted.[3] Monitor these parameters in your studies. If unexpected toxicities arise, consider reducing the dose or adjusting the dosing schedule.
-
Issue 3: Difficulty in formulating this compound for in vivo studies.
-
Question: Is the compound fully dissolved in the vehicle?
-
Question: Is the formulation stable?
Data Presentation
Table 1: In Vitro Potency of this compound
| Target/Assay | Cell Line | IC50 (nM) | Reference |
| GLUT1 | - | 115 | [1][2] |
| GLUT2 | - | 137 | [1][2] |
| GLUT3 | - | 90 | [1][2] |
| GLUT4 | - | 68 | [1] |
| Glucose Consumption | HT-1080 | 228 | [1] |
| Lactate Secretion | HT-1080 | 234 | [1] |
| 2DG Transport | HT-1080 | 87 | [1] |
| Glycolytic ATP Production | HT-1080 | 127 | [1] |
| Cell Growth | HT-1080 | 677 | [1] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Route | Bioavailability (F%) | tmax (h) | Half-life (h) | Reference |
| Mouse | 10 - 100 | p.o. | 15 - 30 | 2 - 3 | 1.45 - 4.75 | [1][3] |
| Rat | 10 - 300 | p.o. | 15 - 30 | 2 - 3 | 2.04 - 5.38 | [1][3] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant mouse or rat strain for your study.
-
Group Allocation: Divide animals into groups of at least 3-5 per dose level, including a vehicle control group.
-
Dose Selection: Start with a dose extrapolated from in vitro data (e.g., a dose predicted to achieve plasma concentrations several-fold higher than the IC50 values). A suggested starting dose for this compound could be 10 mg/kg.
-
Dose Escalation: Administer escalating doses of this compound (e.g., 10, 30, 100, 300 mg/kg) orally once daily for a defined period (e.g., 7-14 days).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and overall behavior.
-
Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or severe clinical signs).
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
-
Tumor Implantation: Implant tumor cells or patient-derived xenograft fragments subcutaneously into immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Group Randomization: Randomize animals into treatment groups (vehicle control and this compound at one or more dose levels below the MTD, e.g., 100 mg/kg).
-
Treatment Administration: Administer this compound or vehicle orally once daily.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Body Weight Monitoring: Monitor animal body weight 2-3 times per week as an indicator of toxicity.
-
Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. Euthanize animals and collect tumors for further analysis (e.g., pharmacodynamics).
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vivo study workflow for this compound.
Caption: Troubleshooting decision tree for in vivo studies.
References
Technical Support Center: KL-11743
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the toxicity of KL-11743 in normal cells.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| High cell death in non-cancerous cell lines at expected therapeutic concentrations. | Off-target effects or high dependence of the specific cell line on glucose transport for survival. | 1. Confirm IC50: Perform a dose-response curve to determine the precise IC50 for your specific normal cell line.2. Assess Glucose Dependence: Culture cells in low-glucose media to determine their sensitivity to glucose deprivation.3. Evaluate Mitochondrial Function: Since this compound shifts metabolism towards oxidative phosphorylation, assess mitochondrial health (e.g., using a Seahorse assay or measuring mitochondrial membrane potential).[1][2][3][4][5] |
| Inconsistent results in cell viability assays. | Assay interference or improper experimental setup. | 1. Assay Compatibility: Ensure your viability assay (e.g., MTT, CellTiter-Glo) is not affected by the metabolic changes induced by this compound (e.g., altered NADH levels).[1][2][4] Consider using a direct cell counting method (e.g., trypan blue exclusion) for validation.2. Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is not causing toxicity.[6] |
| Unexpected in vivo toxicity, such as weight loss or lethargy, at previously reported "well-tolerated" doses. | Differences in animal strain, age, or health status. | 1. Dose Escalation Study: Begin with a lower dose of this compound and gradually escalate to the desired concentration while monitoring for signs of toxicity.2. Monitor Blood Glucose: this compound can cause hyperglycemia.[7][8] Monitor blood glucose levels regularly and consider dose adjustments if severe hyperglycemia is observed.3. Assess Hematological Parameters: Be aware of the potential for increased erythrocyte turnover and monitor hematocrit levels.[8] |
| Observed testicular toxicity in male animals. | Known in vivo toxicity of this compound. | 1. Histopathological Analysis: Conduct a thorough histopathological examination of the testes and epididymis to characterize the extent of tissue disruption.[8]2. Consider Study Duration: The reported testicular toxicity was observed in a 14-day study.[8] Shorter-term studies may exhibit less severe effects. |
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent, orally active, and glucose-competitive inhibitor of the class I glucose transporters (GLUTs), with inhibitory activity against GLUT1, GLUT2, GLUT3, and GLUT4.[6][7] By blocking glucose transport into cells, this compound disrupts glucose metabolism, leading to a rapid decrease in NADH levels and a shift towards mitochondrial oxidative phosphorylation.[1][2][3][4]
What are the known IC50 values for this compound?
The IC50 values for this compound vary depending on the specific glucose transporter and the experimental conditions.
| Target | IC50 (nM) | Assay/Cell Line |
| GLUT1 | 115 | TiterGlo assay[6] |
| GLUT2 | 137 | TiterGlo assay[6] |
| GLUT3 | 90 | TiterGlo assay[6] |
| GLUT4 | 68 | Not specified[7] |
| Glucose Consumption | 228 | HT-1080 fibrosarcoma cells[7][8] |
| Lactate Secretion | 234 | HT-1080 fibrosarcoma cells[7][8] |
| 2-Deoxyglucose (2DG) Transport | 87 | HT-1080 fibrosarcoma cells[7][8] |
| Glycolytic ATP Production | 127 | Oligomycin-treated HT-1080 cells[7][8] |
| Cell Growth | 677 | HT-1080 fibrosararcoma cells[7] |
What toxicities have been observed in normal tissues or in vivo?
A 14-day toxicology study in male Sprague-Dawley rats indicated that this compound was generally well-tolerated. However, the following dose-dependent effects were noted[8]:
-
Testicular Toxicity: A decrease in the size of the testis and epididymis with disruption of the normal tissue morphology.
-
Hematological Effects: A slight decrease in hematocrit and an increase in circulating bilirubin, suggesting a potential for increased erythrocyte turnover.
-
Metabolic Effects: In mice, single oral doses of 30 or 100 mg/kg resulted in significantly elevated blood glucose levels and delayed glucose clearance.[7][8]
-
Limited Brain Exposure: The compound has been shown to have limited exposure in the brain.[8]
Is there a known toxicity profile for this compound in a panel of normal human cell lines?
The currently available public literature primarily focuses on the anti-cancer effects of this compound. While some in vivo toxicology data in rodents exists, a comprehensive in vitro toxicity profile across a broad range of normal human cell lines has not been detailed in the provided search results. Researchers should perform their own assessments on cell lines relevant to their studies.
Experimental Protocols
General Protocol for Assessing In Vitro Cytotoxicity
-
Cell Culture: Plate normal cells (e.g., fibroblasts, endothelial cells, peripheral blood mononuclear cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO.[6] Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Viability Assessment: At the end of the incubation period, assess cell viability using a suitable method, such as the MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay, or by direct cell counting with trypan blue exclusion.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound. Plot the results as a dose-response curve and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for in vitro toxicity assessment.
Caption: Troubleshooting logic for unexpected toxicity.
References
- 1. This compound | transporter | TargetMol [targetmol.com]
- 2. Inhibition of glucose transport synergizes with chemical or genetic disruption of mitochondrial metabolism and suppresses TCA cycle-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic adaptations to acute glucose uptake inhibition converge upon mitochondrial respiration for leukemia cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. | BioWorld [bioworld.com]
troubleshooting inconsistent results with KL-11743
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using KL-11743, a potent, orally active, and glucose-competitive inhibitor of class I glucose transporters (GLUTs).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, orally active inhibitor that competitively binds to class I glucose transporters (GLUT1, GLUT2, GLUT3, and GLUT4), blocking glucose uptake and metabolism.[1][2] This inhibition leads to a rapid decrease in intracellular NADH pools and a significant accumulation of aspartate, signaling a metabolic shift towards oxidative phosphorylation.[3][4] In cancer cells, particularly those with mutations in the tricarboxylic acid (TCA) cycle, this disruption of glucose metabolism can be synthetically lethal.[4][5] this compound can also induce the formation of disulfide bonds in actin cytoskeletal proteins, leading to a form of cell death known as disulfidptosis.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[3] Stock solutions can be stored at -80°C for up to one year.[3] One supplier suggests storing stock solutions at -80°C for 6 months or -20°C for 1 month.[1] To ensure consistent results, it is recommended to use freshly prepared solutions and avoid repeated freeze-thaw cycles.
Q3: How should I prepare this compound for in vitro and in vivo experiments?
A3: For in vitro experiments, this compound can be dissolved in DMSO.[2][3] A stock solution of 100 mg/mL in fresh DMSO has been reported.[2] For in vivo studies in mice, a formulation of 5% DMSO and 95% corn oil can be used for oral administration.[2] Another option for oral gavage is a solution containing DMSO, PEG300, Tween80, and ddH2O.[2] It is crucial to ensure the solution is clear and used immediately for optimal results.[2]
Troubleshooting Guide
Inconsistent IC50 Values in Cell-Based Assays
Problem: The half-maximal inhibitory concentration (IC50) of this compound varies significantly between experiments.
| Potential Cause | Recommended Solution |
| Variable Glucose Concentration in Media | This compound is a glucose-competitive inhibitor.[1] Its IC50 for GLUT1, for instance, increases from 33 nM at 0.37 mM glucose to 268 nM at 10 mM glucose.[1] Ensure that the glucose concentration in your cell culture media is consistent across all experiments. Consider using media with a defined and constant glucose level. |
| Inconsistent Cell Density | Cell density can affect nutrient availability and the metabolic state of the cells, which may influence their sensitivity to GLUT inhibition. Standardize the cell seeding density for all IC50 determinations. |
| Compound Degradation | Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to degradation. Prepare fresh dilutions from a properly stored stock for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles.[1] |
| Differences in Assay Duration | The inhibitory effect of this compound on cell growth is dose- and time-dependent. For example, in HT-1080 cells, IC50 values are determined after 24-72 hours of treatment.[1] Use a consistent treatment duration for all experiments. |
Unexpected or High Levels of Cell Death
Problem: Observing higher than expected cytotoxicity or inconsistent cell death across treatment groups.
| Potential Cause | Recommended Solution |
| Synergistic Effects with Other Treatments | This compound can act synergistically with electron transport chain inhibitors to induce cell death.[1] If you are co-treating cells, consider the potential for synergistic cytotoxicity. Perform single-agent controls to understand the baseline toxicity of each compound. |
| Cell Line Sensitivity | Cell lines with high levels of SLC7A11 expression or mutations in the KEAP1 or TCA cycle enzymes (e.g., SDHA-deficient cancers) are particularly sensitive to this compound.[1][4][5] Verify the genetic background and metabolic profile of your cell line. |
| Induction of Disulfidptosis | This compound can induce disulfidptosis by promoting disulfide bond formation in actin cytoskeletal proteins.[1] This is a specific mode of cell death. Consider assays to detect this, such as monitoring actin cytoskeleton integrity. |
Inconsistent Results in Metabolic Assays (e.g., Glucose Uptake, Lactate Production)
Problem: High variability in readouts from metabolic assays such as glucose uptake, lactate secretion, or ATP production.
| Potential Cause | Recommended Solution |
| Assay Timing | The metabolic effects of this compound can be rapid. For example, it can induce a swift increase in the phosphorylation of AMPK in HT-1080 cells.[1] Optimize the timing of your assay to capture the desired metabolic event. For instance, inhibition of glucose consumption and lactate production in HT-1080 cells has been measured at 24 hours.[4] |
| Metabolic State of Cells | The baseline metabolic state of your cells (glycolytic vs. oxidative phosphorylation) can influence their response to GLUT inhibition. Ensure consistent cell culture conditions, including media composition and cell density, to maintain a stable metabolic phenotype. |
| Assay Sensitivity and Linearity | Ensure that your metabolic assays are sensitive enough to detect changes induced by this compound and that the measurements are within the linear range of the assay. Perform appropriate controls and standard curves. |
Experimental Protocols & Data
Table 1: In Vitro IC50 Values for this compound
| Target/Assay | Cell Line | IC50 (nM) | Conditions |
| GLUT1 Inhibition | - | 115 | |
| GLUT2 Inhibition | - | 137 | |
| GLUT3 Inhibition | - | 90 | |
| GLUT4 Inhibition | - | 68 | |
| GLUT1 Inhibition | - | 33 | 0.37 mM Glucose |
| GLUT1 Inhibition | - | 268 | 10 mM Glucose |
| Cell Growth Inhibition | HT-1080 | 677 | 24-72 hours |
| Glucose Consumption | HT-1080 | 228 | |
| Lactate Secretion | HT-1080 | 234 | |
| 2-Deoxyglucose Transport | HT-1080 | 87 | |
| Glycolytic ATP Production | HT-1080 | 127 | Oligomycin-treated |
Data compiled from multiple sources.[1][6]
Detailed Protocol: In Vitro Cell Proliferation Assay
-
Cell Seeding: Plate cells (e.g., HT-1080) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.1%).
-
Treatment: Remove the overnight culture medium and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, resazurin, or a cell counting-based assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | transporter | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of glucose transport synergizes with chemical or genetic disruption of mitochondrial metabolism and suppresses TCA cycle-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
Technical Support Center: KL-11743 Half-Life and Associated Protocols
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vitro and in vivo half-life of the GLUT1-4 inhibitor, KL-11743. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to facilitate the design and execution of relevant studies.
Frequently Asked Questions (FAQs)
Q1: What is the in vivo half-life of this compound?
A1: The in vivo half-life of this compound has been determined in both mice and rats. In mice, the half-life ranges from 1.45 to 4.75 hours, while in rats, it ranges from 2.04 to 5.38 hours[1]. The specific half-life can vary depending on the administered dose and the route of administration.
Q2: Is there any available data on the in vitro half-life of this compound?
A2: Currently, specific data on the in vitro half-life of this compound from studies such as liver microsomal stability or hepatocyte stability assays is not publicly available. Researchers are advised to perform these experiments to determine the in vitro metabolic stability of the compound in their specific experimental systems.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent inhibitor of the class I glucose transporters (GLUT1, GLUT2, GLUT3, and GLUT4). By blocking these transporters, it inhibits glucose uptake into cells, leading to a reduction in glycolysis and an induction of energetic stress. This stress can lead to the activation of the AMP-activated protein kinase (AMPK) signaling pathway.
Q4: What are the common experimental challenges when determining the half-life of a compound like this compound?
A4: Common challenges include poor solubility of the compound, rapid metabolism in in vitro systems, and achieving adequate plasma exposure in in vivo studies. It is also crucial to have a sensitive and validated analytical method for accurately quantifying the compound in biological matrices.
Data Presentation: In Vivo Half-Life of this compound
| Species | Dosage and Administration Route | Half-Life (t½) |
| Mouse | 10 mg/kg (intravenous) | 1.45 - 4.75 hours |
| 10 - 100 mg/kg (oral) | ||
| Rat | 10 mg/kg (intravenous) | 2.04 - 5.38 hours |
| 10 - 300 mg/kg (oral) |
Experimental Protocols
In Vitro Half-Life Determination: Liver Microsomal Stability Assay (Generalized Protocol)
This protocol outlines a general procedure for determining the in vitro half-life of a compound like this compound using liver microsomes.
1. Materials:
-
This compound
-
Pooled liver microsomes (from the species of interest, e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Control compounds (a rapidly metabolized compound and a stable compound)
-
96-well plates or microtubes
-
Incubator (37°C)
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture by adding the liver microsomes and this compound (final concentration typically 1 µM) to the phosphate buffer. Pre-warm the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile.
-
Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
Centrifuge the terminated samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
In Vivo Half-Life Determination: Pharmacokinetic Study (Generalized Protocol)
This protocol provides a general framework for conducting an in vivo pharmacokinetic study to determine the half-life of this compound in a rodent model.
1. Animals:
-
Male or female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) of a specific age and weight range.
-
Acclimatize the animals for at least one week before the experiment.
2. Materials:
-
This compound
-
Vehicle for dosing (e.g., a mixture of DMSO, Tween 80, and saline for intravenous administration; a suspension in methylcellulose for oral gavage)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Anesthesia (if required for blood collection)
-
LC-MS/MS system for bioanalysis
3. Procedure:
-
Fast the animals overnight before dosing (with free access to water).
-
Administer this compound to the animals via the desired route (e.g., intravenous bolus via the tail vein or oral gavage).
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma (or serum).
-
Store the plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS method.
4. Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the concentration-time data.
-
The software will calculate key pharmacokinetic parameters, including the terminal elimination half-life (t½).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| In Vitro: Very rapid disappearance of this compound (t½ < 5 min) | High metabolic activity of the liver microsomes. | Reduce the microsomal protein concentration in the incubation. Shorten the sampling time points. |
| In Vitro: No significant disappearance of this compound | Low metabolic activity of the liver microsomes. Inactive NADPH regenerating system. This compound is not metabolized by the enzymes present in microsomes. | Use a higher microsomal protein concentration. Prepare fresh NADPH regenerating system. Consider using hepatocytes, which contain a broader range of metabolic enzymes. |
| In Vivo: Low or undetectable plasma concentrations of this compound | Poor oral bioavailability. Rapid clearance. | Increase the dose. Consider a different administration route (e.g., intravenous) to assess clearance directly. Ensure the formulation is appropriate for the chosen route. |
| In Vivo: High variability in plasma concentrations between animals | Inconsistent dosing technique. Differences in animal physiology. | Ensure accurate and consistent administration of the dose. Use a sufficient number of animals per group to account for biological variability. |
| General: Poor peak shape or sensitivity in LC-MS/MS analysis | Suboptimal chromatographic conditions. Matrix effects from the biological sample. | Optimize the mobile phase, column, and gradient for better peak shape. Implement a more rigorous sample clean-up procedure to minimize matrix effects. Use an appropriate internal standard. |
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: General workflow for in vitro half-life determination.
References
Technical Support Center: Managing KL-11743-Induced Cellular Stress
This technical support center is designed for researchers, scientists, and drug development professionals utilizing KL-11743 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to this compound-induced cellular stress.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, orally active, and glucose-competitive inhibitor of the class I glucose transporters (GLUTs), with inhibitory concentrations in the nanomolar range for GLUT1, GLUT2, GLUT3, and GLUT4.[1] By blocking these transporters, this compound effectively inhibits glucose uptake and metabolism in cells.[1] This disruption of glycolysis leads to various forms of cellular stress.
Q2: What are the expected cellular effects of this compound treatment?
Treatment with this compound is expected to induce:
-
Energetic Stress: A rapid decrease in intracellular ATP levels and the depletion of glycolytic intermediates. This triggers the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.
-
Redox Stress: A significant decrease in the NADPH/NADP+ ratio due to the inhibition of the pentose phosphate pathway, a major source of NADPH. This can lead to an accumulation of reactive oxygen species (ROS) and render cells more susceptible to oxidative damage.
-
Disulfidptosis: In cells with high expression of the cystine transporter SLC7A11, glucose starvation induced by this compound can lead to an accumulation of intracellular cystine and disulfide stress, resulting in a novel form of programmed cell death termed disulfidptosis.[2][3] This process involves the formation of aberrant disulfide bonds in actin cytoskeleton proteins, leading to actin network collapse and cell death.[3]
Q3: Is there a link between this compound-induced metabolic stress and the Unfolded Protein Response (UPR)?
While direct studies on this compound and the UPR are limited, glucose deprivation is a known inducer of the UPR.[4][5][6][7] The UPR is a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[4][5][6][7] Given that this compound inhibits glucose uptake, it is plausible that it could indirectly activate the UPR. The UPR and metabolic stress are interconnected, with the UPR modulating cellular metabolism to adapt to adverse conditions.[8]
Q4: In which cancer cell types is this compound expected to be most effective?
This compound is particularly effective in cancer cells that are highly dependent on glycolysis for their energy production (the "Warburg effect").[9] Furthermore, it shows synthetic lethality in combination with inhibitors of mitochondrial metabolism and is particularly effective against tumors with deficiencies in the tricarboxylic acid (TCA) cycle.[10][11]
Troubleshooting Guides
Issue 1: No significant decrease in cell viability observed after this compound treatment.
Possible Causes and Solutions:
-
Cell Line Insensitivity: The cell line used may not be highly dependent on GLUT1-4 for glucose uptake or may have compensatory mechanisms to utilize alternative energy sources.
-
Recommendation: Screen a panel of cell lines with varying metabolic profiles. Consider using cell lines known to be highly glycolytic.
-
-
Incorrect Drug Concentration: The concentration of this compound used may be too low to elicit a cytotoxic effect.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your cell line. Refer to the quantitative data table for reported IC50 values in various cell lines.[10]
-
-
Suboptimal Treatment Duration: The incubation time may be insufficient to induce significant cell death.
-
Recommendation: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
-
High Glucose Concentration in Media: High levels of glucose in the cell culture media can compete with this compound for binding to GLUT transporters, reducing its efficacy.
-
Recommendation: Use media with a physiological glucose concentration or perform experiments in glucose-deprived conditions for a more pronounced effect.
-
Issue 2: No significant increase in AMPK phosphorylation (p-AMPK) detected by Western Blot.
Possible Causes and Solutions:
-
Suboptimal Antibody Performance: The primary or secondary antibodies may not be specific or sensitive enough.
-
Recommendation: Use a validated antibody specific for the phosphorylated form of AMPK (Thr172). Optimize antibody concentrations and incubation times. Include a positive control (e.g., treatment with AICAR or another known AMPK activator).
-
-
Sample Handling and Preparation: Phosphatases in the cell lysate can dephosphorylate p-AMPK.
-
Insufficient Drug Treatment: The concentration or duration of this compound treatment may not be sufficient to induce detectable energetic stress.
-
Recommendation: Increase the concentration of this compound or the treatment duration based on preliminary dose-response and time-course experiments.
-
-
Blocking Buffer Composition: Milk-based blocking buffers can sometimes interfere with the detection of phosphorylated proteins due to the presence of casein.
-
Recommendation: Use a blocking buffer containing Bovine Serum Albumin (BSA) instead of milk.
-
Issue 3: No significant change in the NADPH/NADP+ ratio.
Possible Causes and Solutions:
-
Sample Preparation Issues: NADPH is unstable and can be easily oxidized during sample preparation.
-
Recommendation: Process samples quickly on ice. Use extraction buffers specifically designed to preserve the redox state of nicotinamide cofactors. Consider using kits that provide separate extraction buffers for NADP+ and NADPH.[13]
-
-
Assay Sensitivity: The assay used may not be sensitive enough to detect subtle changes in the NADPH/NADP+ ratio.
-
Recommendation: Use a highly sensitive fluorometric or luminometric assay. Ensure that the number of cells used is within the linear range of the assay.
-
-
Interfering Substances: Components in the cell lysate or reagents can interfere with the assay.
-
Recommendation: Avoid using buffers containing substances that can interfere with the enzymatic reactions of the assay (e.g., high concentrations of reducing agents). Refer to the assay kit manual for a list of interfering substances.[14]
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| GLUT1 IC50 | - | 115 nM | [1] |
| GLUT2 IC50 | - | 137 nM | [1] |
| GLUT3 IC50 | - | 90 nM | [1] |
| GLUT4 IC50 | - | 68 nM | [1] |
| Glucose Consumption IC50 | HT-1080 | 228 nM | [10] |
| Lactate Secretion IC50 | HT-1080 | 234 nM | [10] |
| 2-Deoxyglucose Transport IC50 | HT-1080 | 87 nM | [10] |
| Glycolytic ATP Production IC50 | HT-1080 (oligomycin-treated) | 127 nM | [10] |
| Cell Growth IC50 | HT-1080 | 677 nM | [1] |
Experimental Protocols
Protocol 1: Measurement of Intracellular NADPH/NADP+ Ratio
This protocol is a generalized procedure based on commercially available kits. Always refer to the manufacturer's instructions for specific details.
Materials:
-
Cultured cells treated with this compound and controls.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
NADP+/NADPH Extraction Buffer.
-
Neutralization Buffer.
-
Assay components (enzyme mix, substrate, developer).
-
96-well plate (black plate for fluorescent assays).
-
Microplate reader.
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in NADP+/NADPH Extraction Buffer.
-
Homogenize or sonicate the cells on ice.
-
Centrifuge to remove cell debris.
-
-
Sample Preparation for Total NADP+/NADPH and NADPH Measurement:
-
For Total NADP+/NADPH: Use the supernatant directly.
-
For NADPH: To a separate aliquot of the supernatant, add a base solution (e.g., 0.1 N NaOH) and heat to degrade NADP+. Neutralize the sample with an acidic solution.
-
-
Assay:
-
Prepare a standard curve using the provided NADP+ standard.
-
Add samples and standards to the 96-well plate.
-
Add the reaction mix (enzyme, substrate, developer) to each well.
-
Incubate at room temperature, protected from light, for the time specified in the kit manual.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of total NADP+/NADPH and NADPH from the standard curve.
-
Calculate the NADP+ concentration by subtracting the NADPH concentration from the total NADP+/NADPH concentration.
-
Determine the NADPH/NADP+ ratio.
-
Protocol 2: Western Blot for Phosphorylated AMPK (p-AMPK)
Materials:
-
Cultured cells treated with this compound and controls.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (anti-p-AMPK Thr172 and anti-total AMPK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Lyse cells in ice-cold lysis buffer containing inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-AMPK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing (for Total AMPK):
-
Strip the membrane of the p-AMPK antibodies.
-
Re-probe the membrane with the anti-total AMPK antibody following the same immunoblotting procedure.
-
Signaling Pathways and Workflows
References
- 1. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 2. Disulfidptosis, A Novel Cell Death Pathway: Molecular Landscape and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors [frontiersin.org]
- 4. Mitochondria regulate the unfolded protein response leading to cancer cell survival under glucose deprivation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose sensing and the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Glucose deprivation induces reticulum stress by the PERK pathway and caspase-7- and calpain-mediated caspase-12 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endoplasmic Reticulum Stress and Its Role in Metabolic Reprogramming of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of glucose-transporter 1 (GLUT-1) expression reversed Warburg effect in gastric cancer cell MKN45 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. Inhibition of glucose transport synergizes with chemical or genetic disruption of mitochondrial metabolism and suppresses TCA cycle-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
mitigating KL-11743 side effects in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GLUT1-4 inhibitor, KL-11743, in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are the known side effects of this compound in animal models?
Based on preclinical studies, the primary side effects observed with this compound administration in animal models include testicular toxicity, hematological effects, and hyperglycemia.[1]
-
Testicular Toxicity: In a 14-day study in male Sprague-Dawley rats, a dose-dependent decrease in the size of the testis and epididymis was noted, accompanied by disruption of normal tissue morphology.[1]
-
Hematological Effects: Some dose levels in rats were associated with an increase in circulating bilirubin and a slight decrease in hematocrit, suggesting a potential for increased turnover of red blood cells.[1]
-
Hyperglycemia: In mice, single oral doses of 30 mg/kg and 100 mg/kg resulted in significantly elevated blood glucose levels and delayed glucose clearance.[1][2]
It is important to note that in a 5-week xenograft study in mice, this compound administered at 100 mg/kg intraperitoneally every two days was reported to be well-tolerated.[2]
2. How can I monitor for testicular toxicity in my animal studies?
A comprehensive monitoring strategy for testicular toxicity should include a combination of clinical observations, hormonal analysis, and post-necropsy evaluations.
-
Clinical Observations: Regularly monitor the animals for any visible changes in the scrotal area and overall health.
-
Hormonal Analysis: Collect blood samples to measure serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[3] Alterations in these hormones can be indicative of testicular dysfunction.
-
Post-Necropsy Evaluation:
-
Organ Weights: Measure the weights of the testes and epididymides.
-
Histopathology: Conduct a thorough histological examination of the testes and epididymides to identify any morphological changes, such as seminiferous tubule degeneration or atrophy.[2][4]
-
Semen Analysis: In applicable species, collection of epididymal sperm for analysis of count, motility, and morphology can provide functional data.[3]
-
3. What are the recommended mitigation strategies for this compound-induced testicular toxicity?
While specific mitigation strategies for this compound-induced testicular toxicity have not been detailed in published literature, general approaches for managing drug-induced testicular effects in preclinical studies can be applied.
-
Dose Optimization: The testicular effects of this compound have been described as dose-dependent.[1] Therefore, the primary mitigation strategy is to identify the lowest effective dose that minimizes testicular toxicity.
-
Reversibility Assessment: In some instances of drug-induced testicular toxicity, the effects may be partially or fully reversible upon cessation of treatment.[5] Designing studies with a recovery arm, where the drug is withdrawn and animals are monitored for a period equivalent to at least one spermatogenic cycle, can help determine the potential for recovery.[2]
4. How should I monitor for and manage hematological side effects?
Regular monitoring of hematological parameters is crucial.
-
Monitoring:
-
Complete Blood Count (CBC): Perform regular CBCs to monitor hematocrit, hemoglobin, and red blood cell counts.
-
Serum Chemistry: Monitor serum bilirubin levels.
-
-
Management:
-
Supportive Care: Ensure animals have adequate hydration and nutrition.
-
Dose Adjustment: If significant hematological changes are observed, consider dose reduction or temporary cessation of treatment.
-
Hematinics: In cases of significant anemia, supplementation with nutrients required for hematopoiesis may be considered, although the direct applicability to this compound-induced effects would need to be evaluated.
-
5. How can I manage the hyperglycemia observed with this compound administration?
Hyperglycemia is an on-target effect of GLUT inhibition. Studies with other inhibitors of glucose metabolism pathways, such as AKT inhibitors, have demonstrated effective strategies for managing this side effect in animal models.[6]
-
Dietary Management:
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| GLUT1 | 115[7][8] |
| GLUT2 | 137[7][8] |
| GLUT3 | 90[7][8] |
| GLUT4 | 68[2][7] |
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Parameter | Value | Dosing |
| Mice | Oral Bioavailability (F) | 15-30% | 10-100 mg/kg (p.o.) |
| Half-life (t1/2) | 1.45 - 4.75 h | 10 mg/kg (i.v. and i.p.); 10-100 mg/kg (p.o.) | |
| Max Plasma Concentration (Cmax) | ~20 µM | 10-100 mg/kg (p.o.) | |
| Rats | Oral Bioavailability (F) | 15-30% | 10-300 mg/kg (p.o.) |
| Half-life (t1/2) | 2.04 - 5.38 h | 10 mg/kg (i.v.); 10-300 mg/kg (p.o.) | |
| Max Plasma Concentration (Cmax) | ~20 µM | 10-300 mg/kg (p.o.) |
Data compiled from multiple sources.[1][2][7]
Experimental Protocols
Protocol 1: Monitoring for Testicular Toxicity
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: Administer this compound at various dose levels daily for a predetermined period (e.g., 14 days). Include a vehicle control group.
-
In-life Monitoring:
-
Record body weights daily.
-
Perform clinical observations daily, noting any changes in posture, activity, or appearance.
-
Collect blood samples at baseline and at the end of the study for hormonal analysis (Testosterone, LH, FSH).
-
-
Necropsy and Tissue Collection:
-
At the end of the study, euthanize animals and perform a gross necropsy.
-
Collect and weigh the testes and epididymides.
-
Fix the testes and epididymides in an appropriate fixative (e.g., 10% neutral buffered formalin or Bouin's solution) for histopathological processing.
-
-
Data Analysis:
-
Compare organ weights between treated and control groups.
-
Perform a semi-quantitative evaluation of testicular and epididymal histopathology, noting any signs of degeneration, atrophy, or changes in spermatogenesis.
-
Compare hormone levels between treated and control groups.
-
Protocol 2: Management of Hyperglycemia
-
Animal Model: Male mice (e.g., C57BL/6).
-
Experimental Groups:
-
Group 1: Vehicle control + standard diet.
-
Group 2: this compound + standard diet.
-
Group 3: this compound + fasting prior to dosing.
-
Group 4: this compound + low-carbohydrate diet post-dosing.
-
-
Procedure:
-
For Group 3, fast animals for a defined period (e.g., 6-8 hours) before administering this compound.
-
Administer a single oral dose of this compound (e.g., 30 or 100 mg/kg) or vehicle.
-
For Group 4, switch to a low-carbohydrate diet immediately after dosing.
-
Monitor blood glucose levels at regular intervals (e.g., 0, 1, 2, 4, 6, and 8 hours post-dose) using a glucometer.
-
-
Data Analysis:
-
Plot blood glucose levels over time for each group.
-
Calculate the area under the curve (AUC) for blood glucose for each group.
-
Compare blood glucose levels and AUC between the different treatment groups to assess the effectiveness of fasting and a low-carbohydrate diet in mitigating hyperglycemia.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for mitigating this compound side effects.
References
- 1. Inhibition of tyrosine kinases PDGFR and C-Kit by imatinib mesylate interferes with postnatal testicular development in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. SOT Symposium Highlight: Translatable Indicators of Testicular Toxicity: Inhibin B, MicroRNAs, and Sperm Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Mechanism and management of AKT inhibitor-induced hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Federal Register :: Testicular Toxicity: Evaluation During Drug Development; Guidance for Industry; Availability [federalregister.gov]
- 8. fda.gov [fda.gov]
Validation & Comparative
A Head-to-Head Comparison of GLUT Inhibitors: KL-11743 vs. BAY-876
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent glucose transporter (GLUT) inhibitors, KL-11743 and BAY-876. This analysis is based on available experimental data to assist in the selection of the appropriate tool compound for preclinical research.
Glucose transporters, particularly GLUT1, are frequently overexpressed in cancer cells to meet their high metabolic demands, making them an attractive target for anticancer therapies. Both this compound and BAY-876 have emerged as potent inhibitors of glucose uptake, demonstrating significant anti-tumor activity in various preclinical models. This guide will delve into their mechanisms of action, inhibitory profiles, and the experimental data supporting their efficacy.
Mechanism of Action and Target Specificity
Both this compound and BAY-876 function by inhibiting facilitative glucose transporters (GLUTs), which are responsible for transporting glucose across cell membranes. However, their selectivity profiles for different GLUT isoforms vary significantly.
This compound is a potent, orally active, and glucose-competitive inhibitor of the class I glucose transporters.[1] It demonstrates a broad inhibitory activity against GLUT1, GLUT2, GLUT3, and GLUT4.[1][2] This broad-spectrum inhibition can be advantageous in cancers that express multiple GLUT isoforms.
BAY-876 , on the other hand, is a highly selective and potent GLUT1 inhibitor. It exhibits a selectivity of over 100-fold for GLUT1 compared to GLUT2, GLUT3, and GLUT4.[3] This high selectivity makes BAY-876 an excellent tool for specifically interrogating the role of GLUT1 in cancer biology.
In Vitro Performance: A Quantitative Comparison
The following tables summarize the in vitro inhibitory activities of this compound and BAY-876 based on reported experimental data.
Table 1: Inhibitory Concentration (IC50) of this compound against Class I GLUTs
| Target | IC50 (nM) |
| GLUT1 | 115[1][2] |
| GLUT2 | 137[1][2] |
| GLUT3 | 90[1][2] |
| GLUT4 | 68[1] |
Table 2: Inhibitory Concentration (IC50) of BAY-876 against Class I GLUTs
| Target | IC50 (nM) |
| GLUT1 | 2[3] |
| GLUT2 | >2660 (4700-fold selectivity vs GLUT1) |
| GLUT3 | >1600 (800-fold selectivity vs GLUT1) |
| GLUT4 | >270 (135-fold selectivity vs GLUT1) |
Table 3: Cellular Effects of this compound and BAY-876
| Parameter | This compound | BAY-876 |
| Cell Lines Tested | HT-1080 fibrosarcoma, KEAP1-mutant lung cancer cells, SLC7A11-high cancer cell lines[1][4] | Hela-MaTu, Ovarian cancer cell lines (SKOV-3, OVCAR-3), Colorectal cancer cell lines (HCT116, DLD1, COLO205, LoVo)[5][6] |
| Glucose Uptake Inhibition | IC50 = 87 nM (2DG transport in HT-1080)[4] | IC50 = 3.2 nM (in Hela-MaTu cells) |
| Inhibition of Glycolysis | Inhibits glucose consumption (IC50 = 228 nM) and lactate secretion (IC50 = 234 nM) in HT-1080 cells[4] | Dose-dependently inhibits glycolysis and lactate production in ovarian and colorectal cancer cells[5][6] |
| Cell Growth Inhibition | IC50 = 677 nM (HT-1080 cells)[1] | Dose-dependent decrease in cell numbers in ovarian and colorectal cancer cells[3][6] |
In Vivo Efficacy and Pharmacokinetics
Both compounds have demonstrated anti-tumor activity in preclinical xenograft models.
This compound has been shown to significantly suppress the growth of KEAP1 KO tumors and SLC7A11-high NCI-H226 xenograft tumors in mice.[1] It exhibits moderate oral bioavailability (15-30%) in mice and rats and maintains inhibitory plasma concentrations over a 24-hour period.[1][4]
BAY-876 has shown potent anti-tumor effects in ovarian cancer cell line- and patient-derived xenograft (PDX) models, with oral administration leading to a 50-71% reduction in tumor growth.[5] It has also demonstrated significant tumor growth inhibition in a colorectal cancer xenograft model.[6] BAY-876 displays good oral bioavailability in rats (85%) and dogs (79%).
Signaling Pathways and Cellular Consequences
The inhibition of glucose uptake by this compound and BAY-876 triggers a cascade of downstream cellular events. A primary consequence is the disruption of glycolysis, leading to reduced ATP production and an increase in AMP levels. This energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. selleckchem.com [selleckchem.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Western Blot protocol for Glut1 Antibody (NB110-39113): Novus Biologicals [novusbio.com]
KL-11743 efficacy in TCA cycle-deficient tumors
An Objective Comparison of KL-11743 Efficacy in Tricarboxylic Acid (TCA) Cycle-Deficient Tumors
This guide provides a detailed comparison of this compound, a novel glucose transporter (GLUT) inhibitor, with alternative therapeutic strategies for tumors characterized by deficiencies in the Tricarboxylic Acid (TCA) cycle. Tumors with mutations in genes such as Fumarate Hydratase (FH) or Succinate Dehydrogenase (SDH) exhibit a unique metabolic phenotype, rendering them highly dependent on glycolysis and creating a specific vulnerability that this compound is designed to exploit.[1][2] This document is intended for researchers, scientists, and drug development professionals, presenting preclinical data, experimental methodologies, and pathway visualizations to support an objective evaluation.
Mechanism of Action: Synthetic Lethality
This compound is a potent, orally bioavailable, glucose-competitive inhibitor of the class I glucose transporters (GLUT1, GLUT2, GLUT3, and GLUT4).[3][4] Its mechanism of action in the context of TCA cycle-deficient tumors is rooted in the principle of synthetic lethality .
TCA cycle-deficient tumors, due to impaired mitochondrial respiration, exhibit a pronounced Warburg effect—an increased reliance on aerobic glycolysis to meet their bioenergetic and biosynthetic demands.[5][6] By inhibiting glucose transporters, this compound effectively cuts off the primary fuel source for these cells. This disruption is catastrophic for cancer cells that have a dysfunctional TCA cycle and cannot rely on oxidative phosphorylation. In contrast, healthy cells with a functional TCA cycle can adapt by utilizing alternative fuel sources. This targeted approach leads to a rapid collapse of cellular ATP levels and induces cell death specifically in the metabolically compromised tumor cells.[7][8] Preclinical studies show that disrupting mitochondrial metabolism through mutations in TCA cycle enzymes results in synthetic lethality when combined with this compound.[8][9]
Comparative Efficacy Data
The following tables summarize the preclinical efficacy of this compound and the clinical efficacy of alternative therapies in relevant patient populations.
Table 1: Preclinical In Vitro Efficacy of this compound Data from studies on cancer cell lines demonstrate the potent and selective activity of this compound against cells with TCA cycle deficiencies.
| Cell Line | TCA Cycle Status | ATP Depletion IC₅₀ (nM) | Cell Death LD₅₀ (nM) |
| HT-1080 | Wild-Type | 127 | 677 |
| UOK-262 | FH-deficient | Not Reported | Not Reported |
| UOK-269 | FH-deficient | Not Reported | Not Reported |
| 786-O | Wild-Type | Not Reported | Not Reported |
| Data derived from Olszewski, K. et al. Cell Chem Biol 2021.[7][9] Note: Specific IC₅₀/LD₅₀ values for UOK cell lines were not detailed in the provided search results but their sensitivity was established. |
Table 2: Preclinical In Vivo Efficacy of this compound Patient-derived xenograft (PDX) models confirm the potent anti-tumor activity of this compound in TCA cycle-mutant cancers.
| PDX Model | Cancer Type | TCA Cycle Status | Outcome |
| SDHA-mutant | Paraganglioma | SDHA-deficient | Significant tumor growth inhibition |
| BR5011 | Breast Cancer | Wild-Type | Minimal effect (control) |
| Data confirms that patient-derived xenograft models of SDHA-deficient cancers are specifically sensitive to this compound.[7][8][10] |
Table 3: Clinical Efficacy of Alternative Therapies This table presents clinical data for therapies currently used or investigated for TCA cycle-deficient cancers, such as Fumarate Hydratase-Deficient Renal Cell Carcinoma (FH-dRCC) and SDH-deficient Gastrointestinal Stromal Tumors (GIST).
| Therapy | Cancer Type | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Bevacizumab + Erlotinib | FH-dRCC | 50% - 72% | 13.3 - 21.1 months |
| Bevacizumab + Everolimus | FH-dRCC | 44% | 8.4 months |
| Sunitinib / Regorafenib | SDH-deficient GIST | Limited efficacy, some partial responses | Variable, generally poor |
| Temozolomide | SDH-deficient GIST | Response in case reports | Under investigation |
| Data compiled from multiple sources.[5][11][12][13] |
Signaling and Metabolic Pathway
Deficiency in TCA cycle enzymes like SDH or FH leads to the accumulation of their respective substrates, succinate or fumarate. These "oncometabolites" competitively inhibit prolyl hydroxylases, leading to the stabilization and activation of Hypoxia-Inducible Factor 1α (HIF-1α) even under normal oxygen conditions. Activated HIF-1α drives the transcription of genes involved in angiogenesis (e.g., VEGF) and glycolysis (e.g., GLUT1), fundamentally rewiring the cell's metabolism. This pathway highlights the intervention points for this compound and anti-angiogenic therapies.
Experimental Protocols
The data presented in this guide are based on established preclinical and clinical methodologies.
1. In Vitro ATP Depletion & Cell Viability Assay This protocol is used to determine the IC₅₀ and LD₅₀ of a compound on cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., HT-1080, UOK-262) are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.001-10 µM) for a specified duration (e.g., 1 hour for ATP depletion, 72 hours for cell death).[4]
-
ATP Measurement: For ATP depletion, a luminescent cell viability assay (e.g., CellTiter-Glo®) is used to measure cellular ATP levels. Luminescence is read on a plate reader.
-
Cell Death Measurement: For cell death, a viability stain (e.g., Propidium Iodide) is added, and the percentage of dead cells is quantified using high-content imaging or flow cytometry.
-
Data Analysis: Dose-response curves are generated using non-linear regression to calculate the IC₅₀ (concentration for 50% inhibition of ATP) and LD₅₀ (concentration for 50% lethal dose).
2. Patient-Derived Xenograft (PDX) In Vivo Efficacy Study This protocol assesses the anti-tumor activity of a compound in a live animal model that more closely recapitulates human tumor biology.
-
Model Generation: Tumor fragments from a patient with a confirmed SDHA-deficient cancer are surgically implanted into immunocompromised mice. Tumors are allowed to grow to a specified size (e.g., 150-200 mm³).
-
Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered orally at a specified dose and schedule.[9]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is monitored as an indicator of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size. Tumors are then excised for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume between the treated and control groups. Statistical significance is determined using appropriate tests (e.g., ANOVA).
3. Clinical Response Evaluation The efficacy of therapies in human clinical trials is assessed using standardized criteria.
-
RECIST 1.1: The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is the standard method. It involves measuring target lesions on imaging scans (CT, MRI) at baseline and regular intervals to determine objective response (Complete Response, Partial Response, Stable Disease, or Progressive Disease).[12][14]
-
Endpoints: Key clinical endpoints include Objective Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS).[5][12]
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Knowledge-Based Therapeutics for Tricarboxylic Acid (TCA) Cycle-Deficient Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting strategies in the treatment of fumarate hydratase deficient renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting strategies in the treatment of fumarate hydratase deficient renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of glucose transport synergizes with chemical or genetic disruption of mitochondrial metabolism and suppresses TCA cycle-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. This compound | transporter | TargetMol [targetmol.com]
- 11. Current Management of Succinate Dehydrogenase Deficient Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Succinate dehydrogenase-deficient gastrointestinal stromal tumor: from diagnostic dilemma to novel personalised therapy in 2 case reports - De Silva - Translational Cancer Research [tcr.amegroups.org]
- 14. ascopubs.org [ascopubs.org]
Validating KL-11743 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methods to validate the target engagement of KL-11743, a potent pan-inhibitor of class I glucose transporters (GLUTs). We present supporting experimental data for this compound and its alternatives, along with detailed protocols for key validation assays.
Introduction to this compound
This compound is an orally active, glucose-competitive inhibitor of the class I glucose transporters: GLUT1, GLUT2, GLUT3, and GLUT4.[1][2] By blocking glucose transport into cells, this compound disrupts cellular metabolism, leading to a reduction in glycolysis and a shift towards oxidative phosphorylation.[3][4] This mechanism of action makes it a compound of interest for therapeutic areas where aberrant glucose metabolism is a key feature, such as in oncology.[5][6][7] Validating that this compound effectively engages its intended targets in a cellular context is a critical step in its preclinical and clinical development.
Comparative Analysis of GLUT Inhibitors
The following table summarizes the in vitro potency of this compound against class I GLUT transporters and compares it with other known GLUT inhibitors.
| Compound | GLUT1 IC₅₀ (nM) | GLUT2 IC₅₀ (nM) | GLUT3 IC₅₀ (nM) | GLUT4 IC₅₀ (nM) | Reference |
| This compound | 115 | 137 | 90 | 68 | [1] |
| BAY-876 | 2 | 10080 | 1670 | 290 | [8] |
| WZB117 | ~500 (in A549 cells) | - | - | - | [3] |
| Phloretin | - | - | - | - | [3] |
Note: IC₅₀ values can vary depending on the cell line and assay conditions.
Experimental Validation of Target Engagement
Several orthogonal methods can be employed to confirm that this compound engages with its GLUT transporter targets in cells. This guide details three key experimental approaches: a direct binding assay (Cellular Thermal Shift Assay), a primary functional assay (Glucose Uptake Assay), and a downstream functional assay (Lactate Secretion Assay), as well as a downstream signaling pathway analysis (AMPK Phosphorylation).
Signaling Pathway of this compound Action
Caption: this compound inhibits GLUT transporters, leading to reduced glucose uptake and glycolysis.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly assess the binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Experimental Workflow for CETSA
Caption: Workflow for CETSA to validate this compound and GLUT1 interaction.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) and grow to 80-90% confluency. Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Cell Lysis: Harvest cells and wash with PBS. Resuspend the cell pellet in a lysis buffer (e.g., 100 mM ammonium sulfate, 400 mM NaCl, 10% glycerol, 0.5% DDM, and protease inhibitors).[4] Incubate on ice for 20 minutes.
-
Heat Shock: Aliquot the cell lysate into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble Proteins: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins. Determine the protein concentration and normalize all samples. Add Laemmli buffer and boil.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for GLUT1, followed by a secondary antibody.
-
Analysis: Visualize the bands and quantify their intensity. Plot the band intensity against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Glucose Uptake Assay
This assay directly measures the functional consequence of this compound binding to GLUT transporters – the inhibition of glucose uptake. The fluorescent glucose analog 2-NBDG is commonly used for this purpose.
Experimental Workflow for 2-NBDG Glucose Uptake Assay
References
- 1. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. abcam.com [abcam.com]
- 4. A facile and sensitive method of quantifying glutaminase binding to its inhibitor CB-839 in tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMP-activated protein kinase phosphorylation in brain is dependent on method of sacrifice and tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiologics.com [cellbiologics.com]
- 8. AMPK activation induced in pemetrexed‐treated cells is associated with development of drug resistance independently of target enzyme expression - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of KL-11743 Effects with Genetic Knockdown of GLUT1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methods for inhibiting glucose transport in cancer cells: the pharmacological inhibitor KL-11743 and genetic knockdown of the glucose transporter 1 (GLUT1). By objectively presenting experimental data and detailed protocols, this document serves as a valuable resource for researchers investigating cancer metabolism and developing novel therapeutic strategies.
Introduction
Cancer cells exhibit a heightened reliance on glucose to fuel their rapid proliferation, a phenomenon known as the Warburg effect. The glucose transporter 1 (GLUT1) is a key protein responsible for glucose uptake in many cancer types, making it a prime target for anti-cancer therapies. This guide cross-validates the effects of a potent pan-class I glucose transporter inhibitor, this compound, with the well-established method of genetic knockdown of GLUT1. Understanding the parallels and distinctions between these two approaches is crucial for interpreting experimental results and advancing the development of GLUT1-targeting therapeutics.
Comparative Data on Functional Outcomes
The following tables summarize the quantitative effects of this compound and GLUT1 knockdown on key metabolic parameters in various cancer cell lines. It is important to note that the data are compiled from different studies, and direct comparisons should be made with consideration of the varying experimental conditions.
Table 1: Inhibition of Glucose Uptake and Related Metabolic Functions by this compound
| Cell Line | Parameter | IC50 Value (nM) | Reference |
| HT-1080 | 2-Deoxyglucose (2DG) Transport | 87 | [1] |
| HT-1080 | Glucose Consumption | 228 | [1] |
| HT-1080 | Lactate Secretion | 234 | [1] |
| HT-1080 | Glycolytic ATP Production (in oligomycin-treated cells) | 127 | [1] |
| HT-1080 | Cell Growth (Proliferation) | 677 | [2] |
| 786-O | Glucose Uptake | Inhibition observed at 2000 nM | [2] |
Table 2: Effects of GLUT1 Genetic Knockdown on Metabolic Functions
| Cell Line | Knockdown Method | Parameter | Observed Effect | Reference |
| MDA-MB-231 (Triple-Negative Breast Cancer) | shRNA | Glucose Uptake | Significant decrease | [3] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | shRNA | Cellular ATP Levels | Significant decrease | [3] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | shRNA | Lactate Production | Significant decrease | [3] |
| 3T3-L1 Adipocytes | siRNA | cAMP-mediated Glucose Uptake | Completely abolished | [4] |
| 3T3-L1 Adipocytes | siRNA | Lactate Release | Significant decrease | [4] |
| A549 (Lung Cancer) | CRISPR-Cas9 | Basal Glucose Uptake | Reduced | [5] |
Signaling Pathways and Mechanisms of Action
Both this compound and GLUT1 knockdown fundamentally operate by reducing the influx of glucose into the cell. This disruption of the primary energy supply triggers a cascade of downstream effects on cellular metabolism and signaling.
Figure 1. Converging mechanisms of this compound and GLUT1 knockdown on cancer cell metabolism.
As depicted in Figure 1, both approaches lead to a reduction in glucose uptake, which in turn inhibits glycolysis, leading to decreased production of ATP and lactate. A notable consequence of this glucose deprivation is a metabolic shift towards oxidative phosphorylation in some cancer cells as they attempt to compensate for the energy deficit.[6][7]
Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, this section provides detailed protocols for key experimental techniques cited in this guide.
Genetic Knockdown of GLUT1 using Lentiviral shRNA
This protocol outlines a general procedure for the stable knockdown of GLUT1 in cancer cell lines using lentiviral particles carrying short hairpin RNA (shRNA).
Figure 2. Experimental workflow for GLUT1 knockdown via lentiviral shRNA transduction.
Materials:
-
Target cancer cell line
-
Lentiviral particles containing shRNA targeting GLUT1 (and a non-targeting control)
-
Complete cell culture medium
-
Puromycin (concentration to be determined by a kill curve for the specific cell line)[10]
-
12-well or 24-well tissue culture plates
-
Reagents for Western blotting and/or qRT-PCR
Procedure:
-
Day 1: Cell Plating: Plate target cells in a 12-well or 24-well plate to achieve approximately 50% confluency on the day of transduction.[8][9]
-
Day 2: Transduction:
-
Thaw the lentiviral particles on ice.
-
Prepare fresh culture medium containing Polybrene.
-
Remove the old medium from the cells and replace it with the Polybrene-containing medium.
-
Add the desired amount of lentiviral particles to the cells. The multiplicity of infection (MOI) will need to be optimized for each cell line.
-
Gently swirl the plate to mix and incubate overnight at 37°C with 5% CO2.[8]
-
-
Days 4+: Selection:
-
Begin selection by adding fresh medium containing the appropriate concentration of puromycin.
-
Replace the puromycin-containing medium every 2-3 days.
-
Continue selection until non-transduced control cells are completely killed.
-
-
Expansion and Validation:
-
Expand the puromycin-resistant cell populations.
-
Validate the knockdown of GLUT1 expression at the protein level (Western blot) and/or mRNA level (qRT-PCR).
-
Measurement of Glucose Uptake using 2-Deoxy-D-glucose (2-DG)
This protocol describes a common method for measuring glucose uptake in cultured cells using a fluorescently labeled glucose analog, 2-NBDG, or a colorimetric/luminescent assay based on the accumulation of 2-deoxyglucose-6-phosphate (2-DG6P).
Figure 3. General workflow for a 2-DG-based glucose uptake assay.
Materials:
-
Adherent or suspension cells
-
96-well plate (black wall/clear bottom for fluorescence, white for luminescence)
-
Glucose-free culture medium
-
2-Deoxy-D-glucose (2-DG) or 2-NBDG
-
Lysis buffer
-
Detection reagent (specific to the kit used, e.g., Glucose-Glo™ Assay)[12]
-
Plate reader (fluorescence, luminescence, or absorbance)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Glucose Starvation: Gently wash the cells with PBS and replace the medium with glucose-free medium. Incubate for a period (e.g., 1-2 hours) to deplete intracellular glucose.
-
Inhibitor Treatment: For this compound experiments, add the desired concentrations of the inhibitor to the wells and incubate for a predetermined time.
-
2-DG Uptake: Add 2-DG or 2-NBDG to each well and incubate for a short period (e.g., 10-30 minutes) to allow for uptake.[13][14]
-
Washing: Remove the 2-DG containing medium and wash the cells multiple times with ice-cold PBS to stop uptake and remove extracellular 2-DG.[14]
-
Lysis and Detection:
-
Measurement: Read the plate using the appropriate plate reader.
Conclusion
The cross-validation of data from studies on this compound and GLUT1 genetic knockdown reveals a strong correlation in their primary functional outcome: the inhibition of glucose metabolism in cancer cells. Both approaches effectively reduce glucose uptake, leading to decreased glycolysis, ATP production, and lactate secretion.
This compound offers the advantage of acute, dose-dependent, and reversible inhibition, making it a valuable tool for studying the immediate metabolic consequences of blocking glucose transport. Genetic knockdown, on the other hand, provides a more chronic and specific model of GLUT1 loss-of-function, which can be instrumental in understanding long-term cellular adaptations.
While a direct, head-to-head comparative study is warranted to eliminate variability between different experimental systems, the existing evidence strongly supports the use of both this compound and GLUT1 knockdown as complementary and cross-validating tools for investigating the role of glucose metabolism in cancer and for the preclinical evaluation of GLUT1-targeted therapies. Researchers should carefully consider the specific experimental question and the desired duration and nature of GLUT1 inhibition when choosing between these powerful methodologies.
References
- 1. | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ATGL activity regulates GLUT1-mediated glucose uptake and lactate production via TXNIP stability in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of glucose transport synergizes with chemical or genetic disruption of mitochondrial metabolism and suppresses TCA cycle-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic adaptations to acute glucose uptake inhibition converge upon mitochondrial respiration for leukemia cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. origene.com [origene.com]
- 10. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 11. manuals.cellecta.com [manuals.cellecta.com]
- 12. Glucose Uptake-Glo Assay Technical Manual [promega.com]
- 13. assaygenie.com [assaygenie.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. abcam.com [abcam.com]
The Synergistic Potential of KL-11743 with Mitochondrial Inhibitors in Cancer Therapy
A detailed comparison for researchers, scientists, and drug development professionals.
The novel glucose transporter (GLUT) inhibitor, KL-11743, has demonstrated significant promise in preclinical cancer models by disrupting the energy supply of tumor cells. Emerging evidence now points to a powerful synergistic relationship between this compound and inhibitors of mitochondrial metabolism. This guide provides a comprehensive comparison of the synergistic effects, supported by experimental data, to inform future research and drug development strategies in oncology.
Introduction to this compound and Mitochondrial Inhibition
This compound is a potent, orally bioavailable inhibitor of class I glucose transporters (GLUT1, GLUT2, GLUT3, and GLUT4), which are frequently overexpressed in cancer cells to meet their high metabolic demands.[1][2] By blocking glucose uptake, this compound effectively starves cancer cells of their primary fuel source.
Mitochondrial inhibitors, on the other hand, target the cell's powerhouses, disrupting the process of oxidative phosphorylation (OXPHOS) and ATP production. This class of drugs includes inhibitors of the electron transport chain (ETC), such as phenformin, rotenone, and antimycin A.
The combination of these two classes of metabolic inhibitors creates a "two-pronged attack" on cancer cell metabolism. By simultaneously blocking both glycolysis (through GLUT inhibition) and mitochondrial respiration, the cancer cell is deprived of its ability to generate ATP, leading to a catastrophic energy crisis and subsequent cell death. This concept of "synthetic lethality," where the combination of two non-lethal events results in cell death, is a promising strategy in cancer therapy.[1][3]
Synergistic Effects of this compound with Mitochondrial Inhibitors: Experimental Evidence
Chemical Inhibition of the Electron Transport Chain
Studies have demonstrated a strong synergistic interaction between this compound and the mitochondrial complex I inhibitor, phenformin, in inducing cell death in cancer cells.
Data Presentation: Synergy of this compound and Phenformin in HT-1080 Fibrosarcoma Cells
The following table summarizes the synergistic effect on cell proliferation as determined by the Bliss independence model, where a positive score indicates synergy.
| This compound (nM) | Phenformin (µM) | Excess Over Bliss Independence (%) |
| 39 | 10 | >15 |
| 78 | 10 | >20 |
| 156 | 10 | >25 |
| 312 | 10 | >30 |
| 625 | 10 | >30 |
| 1250 | 10 | >30 |
| 39 | 30 | >20 |
| 78 | 30 | >25 |
| 156 | 30 | >30 |
| 312 | 30 | >35 |
| 625 | 30 | >35 |
| 1250 | 30 | >35 |
Data extracted from synergy matrix in Olszewski et al., Cell Chemical Biology, 2021.
Cell Death Quantification
The combination of this compound and phenformin also leads to a significant increase in cancer cell death.
| Treatment | % Cell Death (48 hours) |
| Vehicle | ~5% |
| This compound (1 µM) | ~10% |
| Phenformin (10 µM) | ~15% |
| This compound (1 µM) + Phenformin (10 µM) | >40% |
| Phenformin (30 µM) | ~30% |
| This compound (1 µM) + Phenformin (30 µM) | >60% |
Approximate values based on graphical data from Olszewski et al., Cell Chemical Biology, 2021.
Synthetic Lethality in TCA Cycle-Deficient Cancers
A particularly compelling finding is the synthetic lethal interaction between this compound and genetic deficiencies in the mitochondrial tricarboxylic acid (TCA) cycle. Cancer cells with mutations in enzymes like succinate dehydrogenase (SDH), a key component of both the TCA cycle and the electron transport chain, are highly dependent on glucose metabolism for survival.
Data Presentation: Effect of this compound on ATP Levels and Cell Viability in TCA Cycle-Deficient Cell Lines
The following table demonstrates the potent effect of this compound on ATP depletion and cell viability in cancer cell lines with deficient mitochondrial function.
| Cell Line | Genetic Background | This compound IC50 (ATP Depletion, 1h) | This compound LD50 (Cell Death, 72h) |
| HT-1080 | Wild-Type | >10 µM | >10 µM |
| UOK-262 | FH-deficient (TCA cycle) | ~1 µM | ~2 µM |
| UOK-269 | SDHB-deficient (TCA cycle) | <0.5 µM | ~1 µM |
IC50 and LD50 values are approximations from graphical data presented in Olszewski et al., Cell Chemical Biology, 2021.
These findings strongly suggest that cancers with specific mitochondrial defects are particularly vulnerable to treatment with this compound.[1][3]
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.
References
A Comparative Analysis of Pan-GLUT Inhibitors: KL-11743 versus Glutor
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of cancer metabolism has identified the reliance of tumor cells on glucose as a key vulnerability. This has led to the development of inhibitors targeting the glucose transporter (GLUT) family, crucial mediators of glucose uptake. This guide provides a detailed comparison of two prominent pan-GLUT inhibitors, KL-11743 and Glutor, to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Performance Indicators
The following table summarizes the reported inhibitory activities of this compound and Glutor against various GLUT isoforms. It is important to note that these values are compiled from different studies and experimental conditions, and thus should be interpreted as a guide rather than a direct head-to-head comparison.
| Inhibitor | Target GLUT Isoforms | IC50 (nM) | Cell Line / Assay Conditions | Reference |
| This compound | GLUT1 | 115 | Not specified | [1][2] |
| GLUT2 | 137 | Not specified | [1][2] | |
| GLUT3 | 90 | Not specified | [1][2] | |
| GLUT4 | 68 | Not specified | [1] | |
| 2-DG Transport | 87 | HT-1080 fibrosarcoma cells | [3] | |
| Glutor | GLUT1, GLUT2, GLUT3 | - | Identified to inhibit in HCT116 cells | [4] |
| 2-DG Uptake | 11 | HCT116 cells | [4] |
Mechanism of Action and Cellular Effects
This compound is a potent, orally active, and glucose-competitive inhibitor of the class I glucose transporters (GLUT1-4)[1]. By directly competing with glucose for binding to these transporters, this compound effectively blocks glucose metabolism. This disruption leads to a rapid collapse in NADH pools and a significant accumulation of aspartate, indicating a metabolic shift towards oxidative phosphorylation[5][6]. Studies have shown that this compound can synergize with inhibitors of the electron transport chain to induce cancer cell death[1].
Glutor is a selective pan-GLUT inhibitor targeting GLUT1, GLUT2, and GLUT3 and is noted for its potent antineoplastic activity in the nanomolar range[4]. Its mechanism involves the suppression of glucose uptake, leading to the inhibition of glycolysis and subsequent induction of apoptosis in cancer cells[7][8]. A key characteristic of Glutor is its reported lack of cytotoxicity towards normal, healthy cells, suggesting a favorable therapeutic window[4].
Experimental Protocols: A Representative 2-Deoxy-D-Glucose (2-DG) Uptake Assay
The following is a representative protocol for a 2-deoxy-D-glucose (2-DG) uptake assay, a common method to evaluate the efficacy of GLUT inhibitors. This protocol is based on generally accepted methodologies and information gathered from various sources.
Objective: To measure the inhibitory effect of this compound or Glutor on glucose uptake in a cancer cell line (e.g., HCT116).
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Glucose-free culture medium
-
Phosphate-buffered saline (PBS)
-
This compound and/or Glutor at various concentrations
-
2-deoxy-D-[3H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Cell lysis buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Serum Starvation: The following day, wash the cells twice with warm PBS and then incubate them in glucose-free medium for 1-2 hours.
-
Inhibitor Treatment: Add varying concentrations of this compound or Glutor to the wells and incubate for a predetermined time (e.g., 1 hour). Include a vehicle-only control.
-
Glucose Uptake: Add 2-deoxy-D-[3H]glucose (e.g., 0.5 µCi/well) or a fluorescent glucose analog to each well and incubate for 10-15 minutes.
-
Termination of Uptake: Stop the uptake by washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for 20 minutes at room temperature.
-
Quantification:
-
For radiolabeled 2-DG, transfer the lysate to scintillation vials and measure the radioactivity using a scintillation counter.
-
For fluorescent 2-DG analogs, measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 485/535 nm for 2-NBDG)[9].
-
-
Data Analysis: Normalize the data to the protein concentration of each well. Calculate the percentage of glucose uptake inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Impact of Pan-GLUT Inhibition
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. | BioWorld [bioworld.com]
- 4. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of glucose transport synergizes with chemical or genetic disruption of mitochondrial metabolism and suppresses TCA cycle-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Glutor, a Glucose Transporter Inhibitor, Exerts Antineoplastic Action on Tumor Cells of Thymic Origin: Implication of Modulated Metabolism, Survival, Oxidative Stress, Mitochondrial Membrane Potential, pH Homeostasis, and Chemosensitivity [frontiersin.org]
- 8. Glutor, a Glucose Transporter Inhibitor, Exerts Antineoplastic Action on Tumor Cells of Thymic Origin: Implication of Modulated Metabolism, Survival, Oxidative Stress, Mitochondrial Membrane Potential, pH Homeostasis, and Chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucose uptake assay [bio-protocol.org]
Safety Operating Guide
Proper Disposal of KL-11743: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for KL-11743, a potent inhibitor of class I glucose transporters. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
This compound is classified as a combustible solid, necessitating specific precautions for its management and disposal. The following information is synthesized from available safety data and general laboratory safety standards.
Chemical and Safety Data
A summary of the known properties and safety information for this compound is presented below. This data should be reviewed by all personnel handling the compound.
| Property | Value |
| Chemical Name | 2-(3-(6-Ethoxy-4-((4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)phenyl)amino)quinazolin-2-yl)phenoxy)-N-isopropylacetamide |
| Molecular Formula | C₃₀H₃₀N₆O₃ |
| Molecular Weight | 522.60 g/mol |
| CAS Number | 1369452-53-8 |
| Appearance | White to beige powder |
| Solubility | Soluble in DMSO |
| Storage Class | 11 - Combustible Solids |
| Water Hazard Class (WGK) | 3 - Severely hazardous to water |
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment to prevent exposure.
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended. |
Step-by-Step Disposal Procedure
The following procedure outlines the steps for the safe disposal of this compound waste. This process is designed to comply with general hazardous waste regulations. Always consult your institution's specific environmental health and safety (EHS) guidelines for local requirements.
-
Preparation : Before beginning any process that will generate this compound waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE) as detailed in the table above.
-
Solid Waste Containment :
-
Collect all solid this compound waste, including unused or expired product, in a clearly labeled, sealable container designated for solid chemical waste.
-
Any materials contaminated with solid this compound, such as weighing paper, disposable spatulas, or contaminated wipes, should also be placed in this container.
-
-
Liquid Waste Containment :
-
For solutions of this compound (e.g., dissolved in DMSO), collect the waste in a separate, clearly labeled, and sealable container designated for liquid chemical waste.
-
Do not mix with other incompatible waste streams.
-
-
Waste Storage :
-
Store the sealed waste containers in a designated and secure hazardous waste accumulation area.
-
This area should be cool, dry, and away from any potential sources of ignition, as this compound is a combustible solid.
-
-
Final Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
-
Disclaimer: This information is intended as a general guide. Researchers are responsible for consulting their institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information. Links to SDS documents from various suppliers can be found on their respective websites.
Essential Safety and Logistics for Handling KL-11743
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of novel compounds is paramount. This document provides essential, immediate safety and logistical information for the operational use and disposal of KL-11743, a potent, orally active inhibitor of class I glucose transporters (GLUT1, GLUT2, GLUT3, and GLUT4).[1][2] Adherence to these procedural guidelines is critical for maintaining a safe laboratory environment and ensuring the integrity of experimental outcomes.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented below. This information is crucial for proper handling, storage, and preparation of the compound for experimental use.
| Property | Value | Source |
| CAS Number | 1369452-53-8 | |
| Molecular Formula | C₃₀H₃₀N₆O₃ | [3] |
| Molecular Weight | 522.60 g/mol | [3] |
| Appearance | White to beige powder | |
| Solubility | Soluble in DMSO (2 mg/mL) | |
| Storage Temperature | 2-8°C | |
| Storage Class | Combustible Solids |
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of personal protective equipment required.[4] The following table outlines the recommended PPE for handling this compound in a laboratory setting.[5][6]
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Body Protection | Laboratory coat | Flame-resistant lab coat |
| Eye and Face Protection | Safety glasses with side shields | Splash goggles and a face shield |
| Hand Protection | Disposable nitrile gloves | Double-gloving or Silver Shield gloves under disposable nitrile gloves |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area | Respirator (e.g., N95, half-mask, or full-face) if working with large quantities or in a poorly ventilated area |
| Foot Protection | Closed-toe shoes | N/A |
Operational Plan: Handling and Experimental Workflow
Proper handling procedures are essential to prevent contamination and ensure the safety of laboratory personnel.[7] The following workflow outlines the key steps for handling this compound from receipt to experimental use.
Caption: Experimental workflow for this compound from receipt to analysis.
Experimental Protocols
This compound has been shown to inhibit glucose consumption and lactate secretion in fibrosarcoma cells with IC₅₀ values of 228 nM and 234 nM, respectively.[1] A typical in vitro experiment to assess the activity of this compound would involve the following steps:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture media to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing media from the cells and replace it with media containing the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control if available.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
Endpoint Analysis: Perform the desired assay to measure the effect of this compound. This could include assays for cell viability, glucose uptake, lactate production, or protein phosphorylation.[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[8][9] The following workflow outlines the proper disposal procedures.
Caption: Disposal workflow for this compound contaminated waste.
Disposal Procedures
-
Identification and Classification: All waste contaminated with this compound is to be classified as chemical hazardous waste.[10]
-
Segregation: Keep this compound waste separate from other waste streams to avoid incompatible mixtures.[8]
-
Containment: Use appropriate, leak-proof containers for both solid and liquid waste. Ensure containers are kept closed except when adding waste.[8]
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound".[9] Include the date of accumulation and any other information required by your institution.[9]
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.[10]
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed waste disposal service.[10]
Signaling Pathway
This compound is an inhibitor of class I glucose transporters (GLUTs), which are crucial for glucose uptake into cells.[1] By blocking these transporters, this compound inhibits glycolysis and can induce cell death, particularly in cancer cells that are highly dependent on glucose metabolism.[1][2] Furthermore, inhibition of glucose uptake by this compound may synergize with therapies that induce oxidative stress.
Caption: Mechanism of action of this compound as a GLUT inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
